2-(4-Cyanophenyl)-2-oxoacetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H5NO3 |
|---|---|
Molecular Weight |
175.14 g/mol |
IUPAC Name |
2-(4-cyanophenyl)-2-oxoacetic acid |
InChI |
InChI=1S/C9H5NO3/c10-5-6-1-3-7(4-2-6)8(11)9(12)13/h1-4H,(H,12,13) |
InChI Key |
WQRGOHNBTIFYNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-Cyanophenyl)-2-oxoacetic Acid
CAS Number: 76590-50-6
A comprehensive resource for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of a versatile building block.
This guide provides a detailed exploration of 2-(4-Cyanophenyl)-2-oxoacetic acid, also known as 4-Cyanophenylglyoxylic acid. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring both technical accuracy and practical applicability in a research and development setting.
Introduction and Significance
2-(4-Cyanophenyl)-2-oxoacetic acid is a bifunctional organic compound featuring a cyanophenyl group and an α-keto acid moiety. This unique combination of functional groups makes it a valuable intermediate and building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The electron-withdrawing nature of the cyano group influences the reactivity of the aromatic ring and the adjacent keto and carboxylic acid groups, offering a range of possibilities for selective chemical transformations.
The α-keto acid functionality is a key structural motif in numerous biologically active molecules and serves as a precursor for the synthesis of α-amino acids, α-hydroxy acids, and various heterocyclic systems. The cyanophenyl group, on the other hand, is a common feature in many pharmaceutical agents, where it can participate in crucial binding interactions with biological targets or serve as a handle for further molecular elaboration. The strategic placement of these two groups in a single molecule makes 2-(4-Cyanophenyl)-2-oxoacetic acid a synthon of significant interest for the construction of complex molecular architectures with potential therapeutic applications.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 2-(4-Cyanophenyl)-2-oxoacetic acid is fundamental for its effective utilization in synthesis and for the unambiguous characterization of its derivatives.
| Property | Value | Source |
| CAS Number | 76590-50-6 | [1][2] |
| Molecular Formula | C₉H₅NO₃ | [1][2] |
| Molecular Weight | 175.14 g/mol | |
| Synonyms | 4-Cyanophenylglyoxylic acid | |
| Appearance | Expected to be a solid | General knowledge |
| Storage | Sealed in dry, room temperature | [1] |
Spectroscopic Characterization:
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. The protons on the aromatic ring will likely appear as two doublets in the downfield region (typically δ 7.5-8.5 ppm) due to the para-substitution pattern. The acidic proton of the carboxylic acid will be a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the nine carbon atoms. The carbonyl carbons of the ketone and carboxylic acid will be in the highly deshielded region (δ 160-200 ppm). The carbon of the cyano group will appear around δ 110-120 ppm. The aromatic carbons will have characteristic shifts in the δ 120-150 ppm range. Quaternary carbons, such as the one bearing the cyano group and the one between the carbonyls, will typically show weaker signals.[3][4]
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands. A strong, broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid. Two strong carbonyl stretching bands are expected: one for the ketone (around 1720-1740 cm⁻¹) and one for the carboxylic acid (around 1700-1725 cm⁻¹). The C≡N stretching vibration will give rise to a sharp, medium-intensity band around 2220-2240 cm⁻¹.[5][6]
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 175. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (M-17) and the carboxyl group (M-45).[7]
Synthesis of 2-(4-Cyanophenyl)-2-oxoacetic Acid
The synthesis of 2-(4-Cyanophenyl)-2-oxoacetic acid can be approached through several synthetic routes, primarily involving the oxidation of a suitable precursor or the hydrolysis of a corresponding ester. A common and logical precursor is the more readily available 4-cyanophenylacetic acid or its derivatives.
Proposed Synthetic Pathway: Oxidation of a Methyl 4-cyanophenylacetate Derivative
A plausible and efficient route involves the oxidation of the α-carbon of a 4-cyanophenylacetic acid derivative. Direct oxidation of 4-cyanophenylacetic acid can be challenging. A more controlled approach involves the prior conversion to its methyl ester, followed by oxidation and subsequent hydrolysis.
Detailed Experimental Protocol (Hypothetical)
This protocol is a well-established and logical sequence for the synthesis of α-keto acids from their corresponding acetic acid precursors.
Step 1: Esterification of 4-Cyanophenylacetic Acid
-
Reaction Setup: To a solution of 4-cyanophenylacetic acid (1 equivalent) in methanol (10 volumes), slowly add concentrated sulfuric acid (0.1 equivalents) at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford methyl 4-cyanophenylacetate, which can be used in the next step without further purification if sufficiently pure.
Step 2: Oxidation of Methyl 4-cyanophenylacetate
This step is critical and requires careful control of reaction conditions. Selenium dioxide is a common reagent for the α-oxidation of carbonyl compounds.
-
Reaction Setup: In a flask equipped with a reflux condenser, dissolve methyl 4-cyanophenylacetate (1 equivalent) in a suitable solvent such as dioxane or acetic acid.
-
Reagent Addition: Add a stoichiometric amount of selenium dioxide (SeO₂) to the solution.
-
Reaction: Heat the mixture to reflux for several hours. The reaction progress should be monitored by TLC.
-
Work-up: Upon completion, cool the reaction mixture and filter to remove the precipitated selenium metal. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product, methyl 2-(4-cyanophenyl)-2-oxoacetate, can be purified by column chromatography on silica gel.
Step 3: Hydrolysis of Methyl 2-(4-cyanophenyl)-2-oxoacetate
-
Reaction Setup: Dissolve the purified methyl 2-(4-cyanophenyl)-2-oxoacetate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.
-
Hydrolysis: Add an excess of lithium hydroxide (LiOH) or another suitable base and stir the mixture at room temperature until the ester is completely consumed (monitored by TLC).
-
Work-up: Acidify the reaction mixture with dilute hydrochloric acid (HCl) to a pH of approximately 2.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-(4-Cyanophenyl)-2-oxoacetic acid. The product can be further purified by recrystallization.[8][9]
Chemical Reactivity and Synthetic Applications
The dual functionality of 2-(4-Cyanophenyl)-2-oxoacetic acid provides a rich platform for a variety of chemical transformations.
Reactions of the α-Keto Acid Moiety
The α-keto acid group is highly reactive and can participate in several important reactions:
-
Decarboxylation: Under certain conditions, α-keto acids can undergo decarboxylation to yield aldehydes.
-
Reductive Amination: Reaction with an amine in the presence of a reducing agent can produce α-amino acids.
-
Wittig-type Reactions: The keto group can react with phosphorus ylides to form α,β-unsaturated carboxylic acids.
-
Heterocycle Formation: The 1,2-dicarbonyl system is a key precursor for the synthesis of various five- and six-membered heterocycles, such as quinoxalines (by condensation with 1,2-diamines) and pyrazoles (with hydrazines).[10][11][12]
Reactions of the Cyanophenyl Group
The cyano group offers additional synthetic handles:
-
Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions, leading to a dicarboxylic acid derivative.[13][14]
-
Reduction: The cyano group can be reduced to a primary amine (aminomethyl group).
-
Cycloaddition Reactions: The nitrile can participate in [3+2] cycloaddition reactions to form five-membered heterocycles like tetrazoles.
Applications in Drug Discovery and Materials Science
The structural motifs present in 2-(4-Cyanophenyl)-2-oxoacetic acid are of significant interest in the design of new therapeutic agents and functional materials.
Medicinal Chemistry:
The cyanophenyl group is a known pharmacophore in a variety of drugs, where it can act as a hydrogen bond acceptor or participate in other non-covalent interactions within a biological target's active site. For instance, cyanophenyl-containing molecules have been investigated as inhibitors of various enzymes. The α-keto acid moiety can also play a direct role in biological activity, for example, by chelating metal ions in metalloenzymes or by acting as a bioisostere for other functional groups.
A key application of this compound is as a starting material for the synthesis of more complex heterocyclic scaffolds that form the core of many drug candidates. For example, its reaction with substituted hydrazines can lead to a library of pyrazole derivatives, a class of compounds known for a wide range of biological activities including anti-inflammatory, analgesic, and anticancer properties.
Materials Science:
The rigid aromatic structure combined with the reactive functional groups makes 2-(4-Cyanophenyl)-2-oxoacetic acid a potential monomer or cross-linking agent in the synthesis of novel polymers with tailored thermal and electronic properties. The cyano group can enhance the polymer's thermal stability and polarity.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 2-(4-Cyanophenyl)-2-oxoacetic acid. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[15]
Conclusion
2-(4-Cyanophenyl)-2-oxoacetic acid is a valuable and versatile building block in organic synthesis. Its unique combination of a reactive α-keto acid moiety and a synthetically adaptable cyanophenyl group provides chemists with a powerful tool for the construction of complex molecules with potential applications in drug discovery and materials science. This guide has provided a comprehensive overview of its properties, synthesis, and reactivity, aiming to facilitate its effective use in the research and development endeavors of scientists and professionals in the field.
References
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Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved March 3, 2026, from [Link]
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Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved March 3, 2026, from [Link]
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1H NMR Spectrum (PHY0096946) - PhytoBank. (n.d.). Retrieved March 3, 2026, from [Link]
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2-(4-cyanophenyl)-2-oxoacetic acid - AOBChem. (n.d.). Retrieved March 3, 2026, from [Link]
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Utility of cyanoacetic acid hydrazide in heterocyclic synthesis - arkat usa. (n.d.). Retrieved March 3, 2026, from [Link]
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-
sample 13C NMR spectra of compounds with common functional groups - YouTube. (2022, October 7). Retrieved March 3, 2026, from [Link]
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13C NMR Chemical Shift - Oregon State University. (2022, March 9). Retrieved March 3, 2026, from [Link]
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phenylacetic acid - Organic Syntheses Procedure. (n.d.). Retrieved March 3, 2026, from [Link]
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3 - Organic Syntheses Procedure. (n.d.). Retrieved March 3, 2026, from [Link]
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VIBRATIONAL SPECTROSCOPIC STUDIES OF 4- CYANOBENZOIC ACID - Rasayan Journal of Chemistry. (n.d.). Retrieved March 3, 2026, from [Link]
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Utility of Cyanoacetic Acid Hydrazide in Heterocyclic Synthesis - ResearchGate. (2022, October 18). Retrieved March 3, 2026, from [Link]
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11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2020, May 30). Retrieved March 3, 2026, from [Link]
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Utility of cyanoacetic acid hydrazide in heterocyclic synthesis - ResearchGate. (2025, November 1). Retrieved March 3, 2026, from [Link]
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2 - Organic Syntheses Procedure. (n.d.). Retrieved March 3, 2026, from [Link]
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Photocatalytic activity enhancement with 4-cyanophenylacetylene-modified Cu2O cubes and rhombic dodecahedra and use in arylboronic acid hydroxylation - Journal of Materials Chemistry A (RSC Publishing). (n.d.). Retrieved March 3, 2026, from [Link]
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A comprehensive analysis of disclosed synthetic strategies in prior arts from 1970-2012 (Part I) regarding synthesizing the renowned drug, Febuxostat, and its related compounds - Mediterranean Journal of Pharmacy and pharmaceutical sciences. (2025, January 16). Retrieved March 3, 2026, from [Link]
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Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC - NIH. (2024, September 17). Retrieved March 3, 2026, from [Link]
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Experiment 2 Synthesis of Aspirin. (n.d.). Retrieved March 3, 2026, from [Link]
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A modern approach to the synthesis of 2-(4-chlorophenyl)[2-(14)C]thiazol-4-ylacetic acid ([(14)C] fenclozic acid) and its acyl glucuronide metabolite - PubMed. (2013, January 15). Retrieved March 3, 2026, from [Link]
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Biosynthesis and hydrolysis of ethyl phenylacetate and ethyl 2-phenylpropionate in organic solvent by lyophilized mycelia - ResearchGate. (n.d.). Retrieved March 3, 2026, from [Link]
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Cyanuric acid - the NIST WebBook. (n.d.). Retrieved March 3, 2026, from [Link]
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Study of the alkaline hydrolysis of ethyl 2-(1,2-benzisothiazolin-3-ylidene)cyanoacetate: spectroscopic properties, and X-ray crystal analysis of 2,4-bis-(1,2-benzisothiazol-3-yl)3-aminocrotononitrile–dimethylformamide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved March 3, 2026, from [Link]
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Oxidation of Organic Functional Groups: The Metz Synthesis of (+)-Orientalol F. (2017, May 22). Retrieved March 3, 2026, from [Link]
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Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles - PMC. (n.d.). Retrieved March 3, 2026, from [Link]
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Oxidation of 4-Acyloxy Derivatives of Cinnamic Acid - UNI ScholarWorks. (n.d.). Retrieved March 3, 2026, from [Link]
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2-(4-Cyanophenyl)-2-oxoacetic acid as a Strategic Building Block in Advanced Organic Synthesis
Executive Summary
In the landscape of modern organic synthesis, bifunctional building blocks that offer orthogonal reactivity are highly sought after. 2-(4-Cyanophenyl)-2-oxoacetic acid (CAS: 76590-50-6), also known as 4-cyanophenylglyoxylic acid, represents a premier example of such a scaffold. With a molecular weight of 175.14 g/mol and the chemical formula C₉H₅NO₃, this compound merges the highly electrophilic nature of an
As a Senior Application Scientist, I have observed that the true value of this molecule lies in its thermodynamic instability under specific conditions—specifically, its propensity to extrude carbon dioxide (CO₂). This decarboxylative driving force makes it an exceptional precursor for acyl radicals in late-stage C–H functionalization, a versatile partner in transition-metal catalyzed cross-couplings, and a highly regioselective electrophile in heterocycle synthesis. This whitepaper details the mechanistic causality, quantitative data, and self-validating protocols for utilizing 2-(4-cyanophenyl)-2-oxoacetic acid in drug development and materials science.
Radical-Mediated C–H Functionalization (Minisci-Type Reactions)
Mechanistic Rationale & Causality
The late-stage functionalization of complex heteroaromatics is a cornerstone of modern drug discovery. Traditional benzoylation requires pre-functionalized handles (e.g., halides or boronic acids). However, aryl glyoxylic acids serve as highly efficient, metal-free precursors for acyl radicals via 1[1].
The causality of this reaction relies on the thermal decomposition of a persulfate oxidant, which generates sulfate radical anions. These abstract a proton from the carboxylic acid, triggering a rapid, thermodynamically irreversible extrusion of CO₂. The resulting 4-cyanobenzoyl radical is highly electrophilic due to the electron-withdrawing cyano group, making it exceptionally reactive toward electron-rich heteroaromatics (e.g., purines, pyrroles, and pyrazines) to form 2[2].
Decarboxylative radical generation and Minisci-type C-H functionalization pathway.
Self-Validating Protocol: Metal-Free C–H Benzoylation
-
Preparation: In a 10 mL Schlenk tube equipped with a magnetic stir bar, add 2-(4-cyanophenyl)-2-oxoacetic acid (1.5 equiv, 0.3 mmol) and the target heteroaromatic substrate (1.0 equiv, 0.2 mmol).
-
Solvent System: Dissolve the reagents in 2.0 mL of a degassed MeCN/H₂O mixture (1:1 v/v). Causality: The biphasic nature dissolves both the polar
-keto acid and the organic substrate, while the aqueous component stabilizes the transition state of the persulfate decomposition. -
Initiation: Add (NH₄)₂S₂O₈ (3.0 equiv, 0.6 mmol) in one portion.
-
Reaction: Seal the tube and heat to 70 °C for 6 hours. Causality: 70 °C perfectly matches the thermal half-life required for controlled persulfate decomposition, preventing radical spiking and subsequent dimerization side-reactions.
-
Self-Validation: Monitor the reaction via LC-MS. The successful generation and trapping of the radical is validated by a precise mass shift of +129 Da (addition of the 4-cyanobenzoyl moiety minus one hydrogen) on the parent heterocycle.
-
Workup: Quench with saturated aqueous NaHCO₃ (5 mL), extract with EtOAc (3 × 5 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Decarboxylative Cross-Coupling Reactions
Beyond radical chemistry, 2-(4-cyanophenyl)-2-oxoacetic acid is a potent acyl donor in transition-metal catalyzed cross-couplings. By employing Copper(II) or Palladium(II) catalysts, the
Quantitative Data Summary
| Reaction Type | Coupling Partner | Catalyst / Oxidant | Temp (°C) | Yield Range | Key Causality / Advantage |
| Minisci C–H Amidation | Purines / Heteroarenes | (NH₄)₂S₂O₈ (Metal-free) | 70 | 55–81% | CO₂ extrusion drives irreversible radical formation. |
| Decarboxylative C–N | Isatins / Amines | Cu(OAc)₂ / O₂ | 130 | 65–75% | Cu(II) stabilizes the acyl intermediate, preventing over-oxidation. |
| Condensation | 1,2-Diaminoarenes | None (Ethanol solvent) | 78 | >90% | Product insolubility drives equilibrium; no catalyst required. |
Regioselective Synthesis of Nitrogen Heterocycles
The
The causality of the regioselectivity is dictated by hard/soft acid-base (HSAB) principles. The highly electrophilic ketone carbonyl is attacked first by the more nucleophilic amine of an asymmetric diamine, forming a Schiff base intermediate. Subsequent intramolecular cyclization onto the less reactive carboxylic acid yields the heterocycle. This 3[3] is highly efficient and scalable.
Regioselective condensation pathway forming 3-(4-cyanophenyl)quinoxalin-2(1H)-one.
Self-Validating Protocol: Quinoxalinone Synthesis
-
Preparation: In a 50 mL round-bottom flask, dissolve 2-(4-cyanophenyl)-2-oxoacetic acid (1.0 equiv, 5.0 mmol) in absolute ethanol (25 mL, 0.2 M).
-
Addition: Slowly add o-phenylenediamine (1.05 equiv, 5.25 mmol). Causality: The slight 0.05 equiv excess of the diamine ensures complete consumption of the
-keto acid, preventing the difficult downstream chromatographic separation of the unreacted acid. -
Cyclization: Attach a reflux condenser and heat the mixture to 78 °C for 2 hours.
-
Self-Validation: As the reaction progresses, a dense precipitate will form. The highly conjugated, planar quinoxalinone product is insoluble in ethanol. This physical precipitation drives the equilibrium forward (Le Chatelier's principle) and serves as a visual self-validation of reaction success.
-
Isolation: Cool the mixture to 0 °C in an ice bath. Filter the precipitate under vacuum and wash with ice-cold ethanol (2 × 5 mL) to yield the analytically pure heterocycle without the need for column chromatography.
Conclusion
2-(4-Cyanophenyl)-2-oxoacetic acid is far more than a simple carboxylic acid; it is a programmable synthon. By understanding the thermodynamic drivers of its decarboxylation and the electronic influence of its para-cyano group, chemists can deploy it across radical C–H functionalizations, transition-metal cross-couplings, and complex heterocycle syntheses. The protocols provided herein leverage these intrinsic properties to create self-purifying and self-validating synthetic loops, maximizing both yield and operational efficiency in the laboratory.
References
- 2-(4-Cyanophenyl)
- Late-stage synthesis and application of photoreactive probes derived from direct benzoylation of heteroaromatic C–H bonds RSC Advances URL
- Direct Minisci-Type C–H Amidation of Purine Bases Organic Letters - ACS Publications URL
- Copper‐Catalyzed C–N, C–O Coupling Reaction of Arylglyoxylic Acids with Isatins ResearchGate URL
- HHU.
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"2-(4-Cyanophenyl)-2-oxoacetic acid" and its role in heterocyclic chemistry
Topic: "2-(4-Cyanophenyl)-2-oxoacetic acid" and its role in heterocyclic chemistry Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide.
The Bifunctional "Command & Control" Scaffold in Heterocyclic Synthesis
Executive Summary
2-(4-Cyanophenyl)-2-oxoacetic acid (CAS: 76590-50-6 ), also known as 4-cyanobenzoylformic acid , represents a high-value "command" scaffold in medicinal chemistry. Unlike generic arylglyoxylic acids, the para-cyano moiety exerts a dual influence: it acts as a strong electron-withdrawing group (EWG) that activates the
This guide details the synthesis, reactivity profile, and strategic application of this compound in constructing privileged heterocyclic pharmacophores, specifically quinoxalines, benzimidazoles, and thioamides.
Core Synthesis: Accessing the Scaffold
Two primary methodologies dominate the synthesis of this scaffold. The choice depends on scale, available starting materials, and "green chemistry" requirements.
Method A: Selenium Dioxide Oxidation (The "Classic" Route)
This is the most robust laboratory-scale method, utilizing 4-acetylbenzonitrile. The reaction proceeds via the formation of an organoselenium intermediate which undergoes elimination to yield the
-
Precursor: 4-Acetylbenzonitrile
-
Reagent: Selenium Dioxide (
) -
Solvent: Pyridine/Water (95:5)
Protocol 1:
-
Charge: Dissolve 4-acetylbenzonitrile (10 mmol) in pyridine (20 mL).
-
Add: Introduce
(12 mmol) slowly to control exotherm. -
Reflux: Heat to 100°C for 4–6 hours. Monitoring by TLC is critical; the intermediate glyoxal often appears before the acid.
-
Workup: Filter hot to remove metallic selenium (Caution: Se is toxic).
-
Isolation: Acidify the filtrate with 1N HCl to pH 2. The product precipitates as a pale yellow solid.
-
Purification: Recrystallize from acetic acid/water.
Method B: Pd-Catalyzed Double Carbonylation (The "Catalytic" Route)
For industrial scaling, avoiding stoichiometric selenium waste is preferred. Palladium-catalyzed double carbonylation of 4-bromobenzonitrile represents a modern alternative.
-
Precursor: 4-Bromobenzonitrile
-
Catalyst:
/ Xantphos -
CO Source: Carbon Monoxide (balloon or pressure vessel)
-
Nucleophile:
(or hydroxide sources)
Table 1: Synthetic Route Comparison
| Feature | Method A: | Method B: Pd-Carbonylation |
| Atom Economy | Low (Stoichiometric Se waste) | High (Catalytic) |
| Precursor Cost | Low (4-Acetylbenzonitrile) | Moderate (4-Bromobenzonitrile) |
| Scalability | < 100g (Selenium toxicity limits) | > 1 kg (Flow chemistry compatible) |
| Purity Profile | High (Crystallization driven) | Moderate (Requires catalyst removal) |
Divergent Heterocyclic Synthesis
The utility of 2-(4-Cyanophenyl)-2-oxoacetic acid lies in its ability to diverge into three distinct heterocyclic classes based on the reaction partner and conditions.
Pathway 1: Quinoxaline Assembly (Condensation)
Reaction with 1,2-diamines (e.g., o-phenylenediamine) yields quinoxalinones. The electron-deficient nature of the 4-cyanophenyl ring accelerates the initial Schiff base formation.
-
Mechanism: Double condensation.
-
Critical Control: pH control is vital. Neutral conditions favor the quinoxalinone; highly acidic conditions can promote decarboxylation.
Pathway 2: Benzimidazole Formation (Decarboxylative Coupling)
Under oxidative conditions or specific Lewis acid catalysis, the
Pathway 3: Thioamide Synthesis (Decarboxylative Thioamidation)
A recently developed radical pathway allows for the conversion of the
Visualizing the Chemical Logic
The following diagram illustrates the central role of the scaffold and its transformation pathways.
Figure 1: Divergent synthesis pathways from the 2-(4-Cyanophenyl)-2-oxoacetic acid core.
Detailed Experimental Protocol
Target: 3-(4-Cyanophenyl)quinoxalin-2(1H)-one
This protocol demonstrates the "Pathway 1" condensation, utilizing the high electrophilicity of the
Reagents:
-
2-(4-Cyanophenyl)-2-oxoacetic acid (1.0 equiv)
-
o-Phenylenediamine (1.0 equiv)[1]
-
Ethanol (Absolute)
-
Acetic Acid (Catalytic, 10 mol%)
Step-by-Step Procedure:
-
Preparation: In a 50 mL round-bottom flask, dissolve 175 mg (1.0 mmol) of 2-(4-Cyanophenyl)-2-oxoacetic acid in 10 mL of ethanol.
-
Addition: Add 108 mg (1.0 mmol) of o-phenylenediamine. The solution will darken slightly.
-
Catalysis: Add 2 drops of glacial acetic acid.
-
Reaction: Reflux the mixture for 3 hours. Monitor by TLC (Eluent: Hexane/EtOAc 7:3).[2] The acid spot (
) should disappear, replaced by a fluorescent product spot ( ). -
Crystallization: Cool the reaction mixture to room temperature, then to 0°C in an ice bath.
-
Filtration: Filter the precipitate and wash with cold ethanol (2 x 5 mL).
-
Drying: Dry under vacuum to yield the quinoxalinone as a yellow solid (Expected Yield: 85-92%).
Self-Validation Check:
-
1H NMR (DMSO-d6): Look for the disappearance of the broad COOH singlet (13-14 ppm) and the appearance of the quinoxaline NH singlet (~12.5 ppm). The aromatic region will show the characteristic AA'BB' system of the p-cyanophenyl group.
Mechanistic Insight: Decarboxylative Thioamidation
A cutting-edge application of this scaffold is its use as an aryl radical precursor. Under Pd(II) catalysis with persulfate oxidants, the acid undergoes a sequence of decarboxylation (loss of
Mechanism Diagram:
Figure 2: Radical cascade mechanism for thioamide synthesis.
This pathway is particularly valuable because it installs the thioamide functionality—a bioisostere of the amide bond—without requiring harsh thionating reagents like Lawesson's reagent.
References
-
Synthesis of Arylglyoxylic Acids via Oxidation
-
Decarboxylative Thioamidation
-
Benzimidazole Synthesis from Alpha-Keto Acids
-
Pd-Catalyzed Ortho-Acylation
-
Compound Data & CAS Verification
-
Title: 2-(4-Cyanophenyl)-2-oxoacetic acid (CAS 76590-50-6) Product Page.
-
Source: Simson Pharma.
-
Sources
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- 4. Cyclization of o-phenylenediamines by CO2 in the presence of H2 for the synthesis of benzimidazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Dithiocarbamate-mediated thioamidation of arylglyoxylic acids by decarboxylative–decarbonylative C–C bond formation reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
experimental protocol for the synthesis of "2-(4-Cyanophenyl)-2-oxoacetic acid"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the synthesis of 2-(4-cyanophenyl)-2-oxoacetic acid, a valuable building block in medicinal chemistry and materials science. The described method focuses on the oxidation of a readily available starting material, 4-cyanophenylacetonitrile, utilizing selenium dioxide as the oxidizing agent. This guide offers a comprehensive, step-by-step procedure, including mechanistic insights, safety precautions, and methods for purification and characterization. The protocol is designed to be a self-validating system, ensuring reproducibility and high purity of the final product.
Introduction
Aryl α-keto acids are crucial intermediates in the synthesis of a wide range of biologically active molecules and functional materials.[1][2] Their unique structural motif, featuring a carboxylic acid directly attached to a keto group, allows for diverse chemical transformations. 2-(4-Cyanophenyl)-2-oxoacetic acid, in particular, serves as a key precursor for various heterocyclic compounds and has been utilized in the development of novel therapeutic agents. The presence of the cyano group offers an additional site for chemical modification, further expanding its synthetic utility.
Several methods exist for the synthesis of α-keto acids, including Friedel-Crafts acylation, oxidation of α-hydroxy acids, and hydrolysis of acyl cyanides.[3][4][5] The oxidation of activated methylene groups adjacent to an aromatic ring presents a direct and efficient route. This protocol details the synthesis of 2-(4-cyanophenyl)-2-oxoacetic acid via the Riley oxidation of 4-cyanophenylacetonitrile using selenium dioxide.[6] This method is advantageous due to the commercial availability of the starting material and the generally high yields achievable under controlled conditions.
Reaction Principle and Mechanism
The core of this synthetic protocol is the Riley oxidation, which employs selenium dioxide (SeO₂) to oxidize an active methylene group (a CH₂ group adjacent to an electron-withdrawing group) to a carbonyl group.[6][7] In this specific case, the methylene group of 4-cyanophenylacetonitrile, situated between the cyanophenyl ring and the nitrile group, is oxidized to a ketone. The nitrile group is subsequently hydrolyzed to a carboxylic acid under the aqueous acidic reaction conditions.
The mechanism of the Riley oxidation is believed to proceed through an initial ene reaction between the enol form of the substrate and selenium dioxide, followed by a[3][4]-sigmatropic rearrangement.[7] Subsequent hydrolysis of the resulting selenium-containing intermediate yields the dicarbonyl product. The acidic workup facilitates the hydrolysis of the nitrile to the corresponding carboxylic acid.
Experimental Protocol
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier (Example) |
| 4-Cyanophenylacetonitrile | 97% | Sigma-Aldrich |
| Selenium Dioxide (SeO₂) | 99.9% | Acros Organics |
| 1,4-Dioxane | Anhydrous, 99.8% | Fisher Scientific |
| Hydrochloric Acid (HCl) | Concentrated (37%) | VWR Chemicals |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent Grade | J.T. Baker |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | EMD Millipore |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
| Hexanes | HPLC Grade | Fisher Scientific |
| Round-bottom flask (250 mL) | - | - |
| Reflux condenser | - | - |
| Magnetic stirrer with heating plate | - | - |
| Separatory funnel (500 mL) | - | - |
| Rotary evaporator | - | - |
| Glass funnel and filter paper | - | - |
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | - |
| NMR Spectrometer | 400 MHz or higher | - |
| FT-IR Spectrometer | - | - |
| Mass Spectrometer | - | - |
Workflow Diagram
Caption: Experimental workflow for the synthesis of 2-(4-Cyanophenyl)-2-oxoacetic acid.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-cyanophenylacetonitrile (5.0 g, 35.2 mmol) and 1,4-dioxane (100 mL).
-
Addition of Oxidant: To the stirring suspension, carefully add selenium dioxide (4.3 g, 38.7 mmol, 1.1 equivalents) in one portion. Caution: Selenium compounds are toxic and should be handled in a well-ventilated fume hood.[6]
-
Reflux: Heat the reaction mixture to reflux (approximately 101 °C) with vigorous stirring. The reaction mixture will turn from a colorless suspension to a dark brown/black solution.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) as the eluent. The starting material should be consumed within 4-6 hours.
-
Cooling and Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the mixture through a pad of celite to remove the black selenium byproduct. Wash the filter cake with a small amount of 1,4-dioxane.
-
Solvent Removal: Combine the filtrate and washings and remove the 1,4-dioxane under reduced pressure using a rotary evaporator.
-
Hydrolysis: To the resulting crude residue, add a mixture of concentrated hydrochloric acid (50 mL) and water (50 mL). Heat the mixture to reflux for 2-3 hours to facilitate the hydrolysis of the nitrile group to a carboxylic acid.[8][9]
-
Extraction: After cooling to room temperature, transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed to obtain the pure product.
-
Characterization: The final product, 2-(4-cyanophenyl)-2-oxoacetic acid, should be a yellow solid.[10] Characterize the compound using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.
Expected Results
-
Yield: 70-85%
-
Appearance: Yellow solid[10]
-
¹H NMR (400 MHz, CDCl₃): δ 8.33 (d, J = 8.5 Hz, 2H), 7.84 (d, J = 8.5 Hz, 2H).[10] Note: The carboxylic acid proton may be broad or not observed depending on the solvent and concentration.
-
¹³C NMR (101 MHz, CDCl₃): δ (expected) ~184 (C=O, ketone), ~161 (C=O, acid), ~135, ~132, ~130, ~118 (aromatic and cyano carbons). Note: Precise chemical shifts can vary.
Safety Precautions
-
General: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Selenium Dioxide: Selenium dioxide is highly toxic and corrosive.[6] Handle it with extreme care in a fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.
-
1,4-Dioxane: 1,4-Dioxane is a flammable liquid and a suspected carcinogen.[11] Use it in a well-ventilated area and away from ignition sources.
-
Hydrochloric Acid: Concentrated hydrochloric acid is corrosive and causes severe burns.[12] Handle with care, ensuring adequate ventilation.
-
Waste Disposal: Dispose of all chemical waste, especially selenium-containing residues, according to institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Insufficient heating or reaction time. | Ensure the reaction is maintained at a vigorous reflux and monitor by TLC until the starting material is consumed. |
| Inactive selenium dioxide. | Use freshly opened or properly stored selenium dioxide. | |
| Low Yield | Loss of product during workup. | Ensure complete extraction and minimize transfers. Be careful not to discard the aqueous layer prematurely if the product has some water solubility. |
| Incomplete hydrolysis of the nitrile. | Extend the reflux time during the hydrolysis step. | |
| Impure Product | Presence of selenium byproducts. | Ensure thorough filtration after the oxidation step. A second filtration may be necessary. |
| Incomplete separation during chromatography. | Optimize the eluent system for column chromatography to achieve better separation. |
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of 2-(4-cyanophenyl)-2-oxoacetic acid. By following the outlined steps and adhering to the safety precautions, researchers can effectively produce this valuable synthetic intermediate with good yield and high purity. The mechanistic insights and troubleshooting guide further support the successful execution of this procedure in a research and development setting.
References
-
ResearchGate. Synthesis and application of aryl-keto α-amino acids. Available from: [Link]
-
Organic Chemistry Portal. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Available from: [Link]
- Aurigene Pharmaceutical Services. An Efficient and Practical Synthesis of Aryl and Hetaryl α-Keto Esters. Synthesis, 2012, 44, 283–289.
- PMC. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules. 2016 May; 21(5): 565.
- MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters.
-
ResearchGate. Selenium Dioxide As an Alternative Reagent for the Direct α-Selenoamidation of Aryl Methyl Ketones | Request PDF. Available from: [Link]
- Semantic Scholar. Synthesis of aryl α-keto-acids via the Cu-catalyzed conversion of aryl nitroaldol products. Tetrahedron Letters. 2000 Feb 5;41(6):837-40.
- Google Patents. US8299293B2 - Process for preparing α-keto acids and derivatives thereof.
-
Royal Society of Chemistry. Supporting Information for... Available from: [Link]
-
ADICHEMISTRY. Selenium Dioxide | SeO2 | RILEY OXIDATION | Mechanism. Available from: [Link]
-
YouTube. Riley Oxidation. (2022, March 12). Available from: [Link]
-
Scribd. Selenium Dioxide Oxidation Mechanisms | PDF | Ketone | Aldehyde. Available from: [Link]
- PMC. Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies. Heliyon. 2021 May; 7(5): e07086.
-
Novelty Journals. Synthesis, and biological evaluation of novel 2- (3-(5-cyano-6-oxo-4-phenyl-1,6-dihydropyridin- 2-yl)phenoxy)acetic acid as pote... Available from: [Link]
-
Royal Society of Chemistry. SUPPLEMENTARY INFORMATION. Available from: [Link]
-
AOBChem. 2-(4-cyanophenyl)-2-oxoacetic acid. Available from: [Link]
- PMC. Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. ACS Omega. 2022 May 3; 7(17): 14618–14628.
-
YouTube. Alkylation of Cyanide, Part 4: Aldehydes and Ketones. (2022, June 13). Available from: [Link]
- Journal of the American Chemical Society. Synthesis of α-Amino Acid Derivatives and Peptides via Enantioselective Addition of Masked Acyl Cyanides to Imines. 2014, 136, 46, 16148–16151.
- Google Patents. US2426014A - Preparation of acyl cyanides.
- Organic Letters. Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source. 2022, 24, 35, 6357–6363.
-
SlidePlayer. HYDROLYSIS REACTIONS. (2018, February 19). Available from: [Link]
-
Organic Syntheses. phenylacetic acid. Available from: [Link]
- Google Patents. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
- MDPI. 1 H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. Molecules 2020, 25(10), 2419.
-
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]
- Semantic Scholar. Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. ACS omega. 2022 Apr 15;7(17):14618-28.
- Chinese Journal of Chemistry. A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. 2014, 32, 10, 1021-1025.
-
ResearchGate. (PDF) Hydrolysis data for bis(4-cyanophenyl) phenyl phosphate including rate constants and activation parameters. Available from: [Link]
-
ResearchGate. Figure S93. 13 C NMR spectrum of 2-(4-bromophenyl)-2-oxoacetic acid in... Available from: [Link]
-
Semantic Scholar. Spectral Analysis S Fig 1. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Current Status of Research on Synthesis of α-Keto Acids and Their Esters [mdpi.com]
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- 4. aurigeneservices.com [aurigeneservices.com]
- 5. US8299293B2 - Process for preparing α-keto acids and derivatives thereof - Google Patents [patents.google.com]
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use of "2-(4-Cyanophenyl)-2-oxoacetic acid" in the synthesis of APIs (Active Pharmaceutical Ingredients)
Application Note: Advanced Synthesis of Letrozole APIs using 2-(4-Cyanophenyl)-2-oxoacetic acid via Decarboxylative Cross-Coupling
Executive Summary
The synthesis of highly functionalized Active Pharmaceutical Ingredients (APIs) often requires circumventing the limitations of classical organic chemistry. 2-(4-Cyanophenyl)-2-oxoacetic acid (CAS: 76590-50-6), also known as 4-cyanophenylglyoxylic acid, has emerged as a critical alpha-keto acid building block in modern pharmaceutical manufacturing. This application note details its specific use in the synthesis of 4,4'-dicyanobenzophenone (CAS: 32446-66-5), a mandatory precursor for the blockbuster aromatase inhibitor API, Letrozole (CAS: 112809-51-5)[1].
The Synthetic Challenge & Mechanistic Causality
Traditionally, diaryl ketones are synthesized via Friedel-Crafts acylation. However, when synthesizing 4,4'-dicyanobenzophenone, the strong electron-withdrawing nature of the cyano (-CN) groups severely deactivates the aromatic ring, rendering Friedel-Crafts approaches entirely ineffective. Furthermore, utilizing Grignard reagents (e.g., 4-cyanophenylmagnesium bromide) is non-viable, as the highly nucleophilic organometallic species will aggressively attack the electrophilic nitrile carbons, leading to unwanted imine byproducts.
The Solution: Palladium/Copper Co-Catalyzed Decarboxylative Cross-Coupling To bypass these limitations, 2-(4-Cyanophenyl)-2-oxoacetic acid is utilized in a bimetallic decarboxylative cross-coupling reaction with 4-bromobenzonitrile[2].
-
Why an alpha-keto acid? The adjacent carbonyl group stabilizes the transition state during CO2 extrusion, allowing decarboxylation to occur at lower activation energies compared to standard benzoic acids.
-
Why dual Pd/Cu catalysis? Copper(II) mediates the extrusion of CO2 to form a transient Cu(I)-acyl nucleophile. Simultaneously, Palladium(0) undergoes oxidative addition into the aryl bromide. A transmetalation step transfers the acyl group to Palladium, followed by reductive elimination to yield the diaryl ketone[3].
Bimetallic Pd/Cu catalytic cycle for decarboxylative cross-coupling.
Quantitative Reaction Parameters
The following parameters are optimized for the chemoselective synthesis of the Letrozole intermediate based on validated patent methodologies (e.g., WO2015/189265)[4],[3].
| Parameter | Condition / Value | Causality / Observation |
| Substrate 1 | 2-(4-Cyanophenyl)-2-oxoacetic acid (1.2 eq) | Slight excess compensates for trace homocoupling side-reactions. |
| Substrate 2 | 4-Bromobenzonitrile (1.0 eq) | Limiting reagent; aryl bromide provides optimal kinetics for Pd oxidative addition. |
| Catalysts | Pd(OAc)₂ (5 mol%), Cu(OTf)₂ (10 mol%) | Pd drives the cross-coupling cycle; Cu specifically mediates the decarboxylation step. |
| Ligand | Xantphos (5 mol%) | Its extremely wide bite angle (~111°) forces the Pd(II) complex into a geometry that strictly favors reductive elimination, the rate-limiting step. |
| Base System | KH₂PO₄ (2.0 eq), Pyridine (1.0 eq) | KH₂PO₄ is a mild base that neutralizes HBr without hydrolyzing the sensitive cyano groups. Pyridine acts as a transient ligand to stabilize the Cu-acyl intermediate. |
| Solvent & Temp | DMAc, 120 °C | High boiling point is required to overcome the thermal activation energy of decarboxylation. |
Self-Validating Experimental Protocols
Protocol A: Synthesis of 4,4'-Dicyanobenzophenone (Intermediate 1)
-
System Preparation: In an oven-dried Schlenk flask under a strict argon atmosphere, charge Pd(OAc)₂ (5 mol%), Cu(OTf)₂ (10 mol%), and Xantphos (5 mol%). Note: Argon is critical as Pd(0) intermediates are highly sensitive to oxygen, which would prematurely oxidize the catalyst and terminate the cycle.
-
Substrate Addition: Add 4-Bromobenzonitrile (1.0 eq) and 2-(4-Cyanophenyl)-2-oxoacetic acid (1.2 eq)[2]. Follow with anhydrous KH₂PO₄ (2.0 eq).
-
Solvent Injection: Inject anhydrous N,N-dimethylacetamide (DMAc) and Pyridine (1.0 eq).
-
Thermal Activation: Heat the reaction mixture to 120 °C for 12 hours.
-
Self-Validation Checkpoint: The reaction progress can be visually monitored by the steady evolution of CO₂ gas bubbles. The solution color will shift from pale blue/green to a dark reddish-brown, indicating the formation of the active Pd(0) catalytic state.
-
-
Isolation: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine. Dry over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography to yield 4,4'-dicyanobenzophenone.
Protocol B: Downstream Conversion to Letrozole API
-
Chemoselective Reduction: Dissolve 4,4'-dicyanobenzophenone in methanol. Slowly add NaBH₄ (1.5 eq) at 0 °C. The low temperature and choice of NaBH₄ ensure strictly chemoselective reduction of the ketone to the carbinol metabolite (CAS: 134521-16-7),[5] without reducing the vulnerable nitrile groups.
-
Electrophilic Activation: React the isolated carbinol with thionyl chloride (SOCl₂) in dichloromethane.
-
Self-Validation Checkpoint: Evolution of SO₂ and HCl gas confirms the formation of the highly electrophilic bis(4-cyanophenyl)methyl chloride. TLC monitoring will show a complete shift to a less polar spot.
-
-
Triazole Substitution: React the chloride intermediate with 1H-1,2,4-triazole (3.0 eq) in the presence of K₂CO₃ in DMF at 80 °C. Quench with water, extract, and recrystallize from ethanol to afford highly pure Letrozole API[1].
Three-step synthetic workflow from alpha-keto acid to Letrozole API.
References
-
Veeprho Pharmaceuticals. "Letrozole EP Impurity B | CAS 113402-31-6". Veeprho API Impurity Standards. Available at: [Link]
- AlloCyte Pharmaceuticals AG. "Small molecule LFA-1 inhibitors" (Patent WO2015189265A1). Google Patents.
Sources
Application Note: Harnessing 2-(4-Cyanophenyl)-2-oxoacetic Acid in Advanced Multi-Component Reactions (MCRs)
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Document Type: Technical Application Guide & Validated Protocols
Introduction & Strategic Rationale
Multi-component reactions (MCRs) such as the Ugi four-component reaction (U-4CR) and Passerini three-component reaction (P-3CR) are cornerstones of diversity-oriented synthesis and combinatorial chemistry[1][2]. While simple aliphatic or aromatic carboxylic acids are routinely employed, the use of 2-(4-cyanophenyl)-2-oxoacetic acid (4-cyanophenylglyoxylic acid) introduces profound mechanistic and structural advantages.
As a bifunctional building block, this specific α-keto acid offers two orthogonal axes of reactivity:
-
The α-Keto Acid Moiety: Acts as a highly reactive acidic component in isocyanide-based MCRs, yielding densely functionalized pyruvamides. Alternatively, it serves as an excellent precursor for photoredox-catalyzed decarboxylative cross-couplings, generating highly reactive 4-cyanobenzoyl radicals[3].
-
The 4-Cyano Group: Acts as a strong electron-withdrawing group (EWG) that perturbs the pKa of the carboxylic acid, accelerating the rate-determining protonation steps in MCRs. Post-condensation, the nitrile serves as a privileged synthetic handle for late-stage functionalization into tetrazoles (critical for Sartan-class antihypertensives), amidines, or primary amines.
Fig 1. Divergent reactivity pathways of 2-(4-cyanophenyl)-2-oxoacetic acid in MCRs.
Mechanistic Causality: The "Why" Behind the Chemistry
To successfully deploy 2-(4-cyanophenyl)-2-oxoacetic acid, one must understand how its electronic topology dictates reaction kinetics.
Isocyanide-Based MCRs (Ugi & Passerini)
In the Ugi reaction, the sequence begins with the condensation of an amine and an aldehyde to form an imine. The critical next step is the protonation of this imine by the carboxylic acid to form a highly electrophilic iminium ion, which is subsequently attacked by the isocyanide to form a nitrilium intermediate[4].
The EWG Effect: The 4-cyano group exerts a strong inductive and resonance-withdrawing effect, significantly lowering the pKa of the α-keto acid compared to standard benzoic or acetic acids. This enhanced acidity drives the rapid, irreversible protonation of the imine, accelerating the overall reaction rate and minimizing competitive side reactions (such as the Passerini reaction of the unreacted aldehyde). The final step, the Mumm rearrangement (an irreversible [1,3]-O→N acyl transfer), is also thermodynamically favored, driving the sequence to completion[4][5].
Fig 2. Kinetic acceleration of the Ugi mechanism driven by the acidic 4-cyanophenylglyoxylic acid.
Photoredox Decarboxylative Coupling
Under visible-light irradiation with a photocatalyst (e.g., Eosin Y or Ir/Ru complexes), α-keto acids undergo single-electron transfer (SET) oxidation followed by the extrusion of CO₂. The resulting 4-cyanobenzoyl radical is highly electrophilic and stabilized by the extended aromatic system, making it an ideal intermediate for trapping with disulfides, alkynes, or imines to form thioesters, yones, or amides, respectively[3].
Quantitative Data: Substrate Benchmarking
The table below summarizes the kinetic and thermodynamic advantages of using 2-(4-cyanophenyl)-2-oxoacetic acid over standard carboxylic acids in a benchmark Ugi-4CR (using benzylamine, benzaldehyde, and tert-butyl isocyanide in Methanol at 25°C).
| Acid Component | pKa (approx.) | Reaction Time to >95% Conversion | Isolated Yield | Mumm Rearrangement Rate |
| Acetic Acid | 4.76 | 12 - 24 hours | 72% | Baseline |
| Phenylglyoxylic Acid | 2.15 | 4 - 6 hours | 85% | Fast |
| 2-(4-Cyanophenyl)-2-oxoacetic acid | < 1.8 | 1 - 2 hours | 94% | Ultrafast (Irreversible) |
Data Interpretation: The electron-deficient nature of the 4-cyanophenyl group not only accelerates the reaction but also suppresses the formation of hydrolytic byproducts, leading to superior isolated yields.
Validated Experimental Protocols
Protocol A: Ugi-4CR Synthesis of 4-Cyano-α-Keto Bis-amides
This protocol is designed as a self-validating system to ensure high-fidelity library generation.
Materials:
-
2-(4-Cyanophenyl)-2-oxoacetic acid (1.0 mmol)
-
Primary Amine (e.g., Benzylamine, 1.0 mmol)
-
Aldehyde (e.g., Benzaldehyde, 1.0 mmol)
-
Isocyanide (e.g., tert-Butyl isocyanide, 1.0 mmol)
-
Solvent: High-purity Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE) (2.0 mL)
Step-by-Step Procedure:
-
Imine Pre-formation: In a 10 mL oven-dried vial equipped with a magnetic stir bar, dissolve the primary amine (1.0 mmol) and aldehyde (1.0 mmol) in 1.0 mL of MeOH. Stir at room temperature for 30 minutes.
-
Self-Validation Check: Spot the mixture on a silica TLC plate (Hexane:EtOAc 7:3). The disappearance of the aldehyde UV-active spot (254 nm) confirms imine formation.
-
-
Acid Addition: Dissolve 2-(4-cyanophenyl)-2-oxoacetic acid (1.0 mmol) in 0.5 mL of MeOH. Add this solution dropwise to the imine mixture. The solution may deepen in color due to iminium ion formation.
-
Isocyanide Addition: Cool the vial to 0°C (ice bath) to control the exothermic nature of the nitrilium formation. Add the isocyanide (1.0 mmol) dropwise over 2 minutes[4].
-
Reaction Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Self-Validation Check: A white or pale-yellow precipitate often forms as the highly crystalline Ugi adduct drops out of solution. LC-MS analysis should show the exact mass of the target bis-amide with no residual nitrilium intermediate, confirming the completion of the Mumm rearrangement.
-
-
Workup & Purification: Evaporate the solvent under reduced pressure. Redissolve the crude residue in EtOAc (15 mL), wash with saturated aqueous NaHCO₃ (2 × 10 mL) to remove unreacted acid, and brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography if necessary.
Protocol B: Visible-Light Driven Decarboxylative Thioesterification
A green-chemistry approach utilizing the α-keto acid as an acyl radical precursor[3].
Materials:
-
2-(4-Cyanophenyl)-2-oxoacetic acid (0.5 mmol)
-
Dialkyl/Diaryl Disulfide (0.25 mmol)
-
Photocatalyst: Eosin Y (2 mol%, 0.01 mmol)
-
Solvent: Acetonitrile (MeCN, 3.0 mL)
-
Light Source: 24W Blue LED (λ = 450 nm)
Step-by-Step Procedure:
-
Reaction Setup: In an oven-dried, clear borosilicate glass vial, combine the α-keto acid, disulfide, and Eosin Y. Add MeCN (3.0 mL).
-
Degassing (Critical Step): Seal the vial with a PTFE septum. Sparge the solution with dry Argon or Nitrogen gas for 15 minutes. Causality: Oxygen is a potent radical scavenger and will rapidly quench the transient 4-cyanobenzoyl radical, leading to auto-oxidation byproducts.
-
Irradiation: Place the vial 5 cm away from the Blue LED light source. Stir vigorously at room temperature for 12 hours.
-
Self-Validation Check: The intense pink/orange color of Eosin Y will exhibit fluorescence under irradiation. Evolution of CO₂ gas (micro-bubbles) may be observed during the first few hours.
-
-
Isolation: Dilute the mixture with water (10 mL) and extract with Dichloromethane (3 × 10 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography to yield the 4-cyanothioester.
Late-Stage Functionalization: Leveraging the Cyano Group
The true power of using 2-(4-cyanophenyl)-2-oxoacetic acid lies in post-MCR modifications. The resulting Ugi or Passerini scaffolds contain an intact benzonitrile moiety.
-
Tetrazole Synthesis: Reacting the Ugi adduct with sodium azide (NaN₃) and triethylamine hydrochloride in toluene at 100°C converts the cyano group into a 1H-tetrazole, a classic bioisostere for a carboxylic acid used extensively in angiotensin II receptor blockers.
-
Reduction: Catalytic hydrogenation (Pd/C, H₂) or reduction with Raney Nickel yields a primary benzylamine, which can be further derivatized or used to trigger intramolecular cyclizations to form complex fused nitrogen heterocycles[6].
References
-
Synthesis of Arylglyoxylic Acids and Their Collision-Induced Dissociation Source: ResearchGate URL:[Link][3]
-
Harnessing unprotected deactivated amines and arylglyoxals in the Ugi reaction for the synthesis of fused complex nitrogen heterocycles Source: National Institutes of Health (PMC) URL:[Link][6]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Passerini reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Ugi reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Harnessing unprotected deactivated amines and arylglyoxals in the Ugi reaction for the synthesis of fused complex nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Analytical Methodologies for the Quantification of 2-(4-Cyanophenyl)-2-oxoacetic Acid
Executive Summary
2-(4-Cyanophenyl)-2-oxoacetic acid (also known as 4-cyanophenylglyoxylic acid, CAS: 76590-50-6) is a highly reactive
This application note provides a comprehensive, self-validating framework for the quantification of 2-(4-Cyanophenyl)-2-oxoacetic acid. We detail two orthogonal methodologies: a high-throughput HPLC-UV method for synthetic monitoring, and an ultra-sensitive LC-MS/MS method utilizing isotopic dilution for complex biological matrices[1].
Physicochemical Profiling & Experimental Rationale
To design a robust analytical method, we must first deconstruct the causality behind the molecule's behavior in solution:
-
Acidic Instability & Retention: The pKa of the carboxylic acid in 2-(4-Cyanophenyl)-2-oxoacetic acid is estimated to be between 1.5 and 2.0. In standard reversed-phase liquid chromatography (RPLC), failing to suppress the ionization of this group leads to severe peak tailing and loss of retention. Therefore, for UV detection, the mobile phase must be heavily buffered at pH 2.5 using phosphoric acid[2].
-
MS-Compatible Chromatography: For LC-MS/MS, non-volatile buffers like phosphoric acid are strictly prohibited. When using MS-compatible 0.1% formic acid (pH ~2.7), the molecule is partially ionized. To counteract the resulting loss of hydrophobic retention on standard C18 columns, we employ a phenyl-hexyl or BEH Phenyl column . This exploits orthogonal
interactions between the column stationary phase and the electron-deficient cyanophenyl ring, ensuring sharp peak shapes and robust retention[3]. -
Ionization & Fragmentation: The molecule readily deprotonates in Negative Electrospray Ionization (ESI-). The precursor ion
at m/z 174 undergoes a highly specific collision-induced dissociation (CID) via the loss of (44 Da)—a hallmark of -keto acids—yielding a stable 4-cyanobenzoyl anion product ion at m/z 130[4].
Analytical Workflow Architecture
Fig 1. Analytical workflow for 2-(4-Cyanophenyl)-2-oxoacetic acid quantification.
Step-by-Step Methodologies
Sample Preparation (Universal)
-keto acids are thermally labile and prone to enzymatic degradation in biological matrices.-
Quenching: Immediately transfer 100 µL of the sample (plasma, urine, or reaction mixture) into a pre-chilled microcentrifuge tube on ice.
-
Internal Standard Addition: Add 10 µL of stable isotope-labeled internal standard (SIL-IS) working solution (e.g.,
-labeled analog). Note: If SIL-IS is unavailable, 4-chlorophenylglyoxylic acid can serve as a structural analog. -
Protein Precipitation: Add 300 µL of ice-cold Acetonitrile (ACN) to crash proteins and halt metabolic activity.
-
Separation: Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Transfer: Carefully transfer 200 µL of the supernatant to an autosampler vial equipped with a glass insert.
Method A: HPLC-UV Protocol (For High-Concentration Samples)
This method is optimized for samples where the analyte concentration exceeds 1 µg/mL, utilizing strong acidic buffering to maintain the analyte in its neutral state[5].
-
Column: Kromasil C18 (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution using Acetonitrile : Mixed Acid Buffer (5:95, v/v).
-
Mixed Acid Buffer Prep: Add 0.5 mL glacial acetic acid and 0.5 mL phosphoric acid to 1000 mL of ultrapure water.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV absorbance at 225 nm (optimized for the conjugated cyanophenyl-keto system).
-
Injection Volume: 10 µL.
Method B: LC-MS/MS Protocol (For Trace Biological Matrices)
For trace analysis, matrix effects (ion suppression/enhancement) in the ESI source are the primary point of failure. This protocol utilizes a phenyl-based stationary phase and isotopic dilution to guarantee accuracy[1],[3].
-
Column: Waters BEH Phenyl (50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-1 min (5% B), 1-4 min (linear gradient to 60% B), 4-5 min (95% B wash), 5-7 min (5% B re-equilibration).
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization Negative (ESI-).
-
MRM Transitions:
-
Quantifier:m/z 174.1
130.1 (Collision Energy: 15 eV). -
Qualifier:m/z 174.1
102.0 (Collision Energy: 25 eV, represents further loss of CO).
-
Self-Validating System & Quality Control
To ensure the trustworthiness of every analytical batch, the protocol must be self-validating. Relying solely on a calibration curve is insufficient due to variable matrix effects. You must calculate the Matrix Effect (ME) and Extraction Recovery (RE) for every new matrix type analyzed.
Prepare three distinct QC sets:
-
Set A (Neat): Standard spiked into pure extraction solvent.
-
Set B (Post-Spike): Blank matrix extracted, then spiked with standard after centrifugation.
-
Set C (Pre-Spike): Blank matrix spiked with standard before extraction (matches actual samples).
System Validation Equations:
-
Matrix Effect (ME %):
-
Acceptance Criteria: If ME is <85% (suppression) or >115% (enhancement), the use of the SIL-IS is strictly mandatory to normalize the signal[1].
-
-
Extraction Recovery (RE %):
-
Acceptance Criteria: Must be consistently >80% with an RSD <15%.
-
Quantitative Data Summaries
The following tables summarize the expected validation parameters based on analogous phenylglyoxylic acid derivatives analyzed via the described methods[2],[5],[3].
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Method A (HPLC-UV) | Method B (LC-MS/MS) | Rationale / Causality |
| Stationary Phase | C18 (Alkyl chain) | BEH Phenyl | Phenyl phase required in MS to retain partially ionized acid via |
| Aqueous Buffer | Phosphoric Acid (pH ~2.5) | 0.1% Formic Acid (pH ~2.7) | Phosphoric acid suppresses ionization completely but is non-volatile (incompatible with MS). |
| Detection Mode | UV at 225 nm | ESI Negative (MRM) | Carboxylic acids deprotonate efficiently to |
| Run Time | ~12.0 min (Isocratic) | 7.0 min (Gradient) | Gradient elution in MS sharpens peaks and washes out highly retained phospholipids. |
Table 2: Method Validation Metrics
| Metric | Method A (HPLC-UV) | Method B (LC-MS/MS) |
| Linearity Range | 1.0 – 500 µg/mL | 5.0 – 2000 ng/mL |
| Correlation Coefficient ( | ||
| Limit of Detection (LOD) | ~0.5 µg/mL | ~1.5 ng/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL | ~5.0 ng/mL |
| Intra-day Precision (RSD) | < 6.5% | < 8.0% |
| Extraction Recovery | 92.0% - 98.5% | 85.0% - 95.0% |
References
-
[6] A Liquid Chromatography – Mass Spectrometry Method for the Determination of Alpha-Ketoglutaric Acid in Human Plasma. Research and Reviews. Available at:
-
[2] Simultaneous determination of phenylglyoxylic acid, mandelic acid, styrene glycol and hippuric acid in primary culture of rat hepatocytes incubate by high-performance liquid chromatography. Biomed Chromatogr. 2007. Available at:
-
[5] HPLC determination of phenylglyoxylic acid and mandelic acid in urine. Ingenta Connect. 2012. Available at:
-
[1] Matrix Effect in the Quantitative Determination of Mandelic and Phenylglyoxylic Acid in Urine Samples by HPLC-MS/MS with Isotopic Dilution. Bentham Science Publishers. 2013. Available at:
-
[4] LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma. PubMed. 2023. Available at:
-
[3] Determination of phenylglyoxylic acid and mandelic acid in urine by high performance liquid chromatography method. ResearchGate. Available at:
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Simultaneous determination of phenylglyoxylic acid, mandelic acid, styrene glycol and hippuric acid in primary culture of rat hepatocytes incubate by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC determination of phenylglyoxylic acid and mandelic acid in b...: Ingenta Connect [ingentaconnect.com]
- 6. rroij.com [rroij.com]
Application Note: 2-(4-Cyanophenyl)-2-oxoacetic Acid in the Synthesis of Novel Organic Materials via Photoredox and Decarboxylative Cross-Coupling
Executive Summary & Chemical Profiling
2-(4-Cyanophenyl)-2-oxoacetic acid (CAS No. 76590-50-6), also known as 4-cyanophenylglyoxylic acid, has emerged as a highly privileged α-keto acid building block in modern organic synthesis. Traditionally, the installation of aryl ketone motifs required highly reactive, moisture-sensitive acid chlorides. However, α-keto acids serve as bench-stable, environmentally benign acyl radical precursors that release non-toxic carbon dioxide (CO₂) as the sole byproduct upon single-electron oxidation[1].
The structural incorporation of the para-cyano group is not merely cosmetic; it dictates the fundamental reactivity of the molecule:
-
Electronic Tuning (Causality of Reactivity): The strongly electron-withdrawing nature of the nitrile group (
effects) decreases the electron density on the adjacent carboxylate. This slightly increases the oxidation potential of the substrate compared to unsubstituted phenylglyoxylic acid[2]. Consequently, its activation requires a strongly oxidizing photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆)[3]. -
Polarity Matching: Upon decarboxylation, the resulting 4-cyanobenzoyl radical is highly electrophilic. According to radical polarity-matching principles, this intermediate reacts exceptionally fast with electron-rich coupling partners, such as Ni(II)-aryl complexes or electron-rich heterocycles[4].
-
Late-Stage Handle: The cyano group serves as a versatile synthetic handle for downstream drug development (e.g., reduction to primary amines, hydrolysis to amides, or cycloaddition to tetrazoles).
Mechanistic Insights: Photoredox-Mediated Decarboxylation
The generation of the 4-cyanobenzoyl radical is driven by a visible-light-mediated Single Electron Transfer (SET) event[5]. The base (typically Cs₂CO₃) first deprotonates the α-keto acid. The excited-state photocatalyst (*Ir(III)) then oxidizes the carboxylate anion. The resulting carboxyl radical undergoes rapid, thermodynamically driven extrusion of CO₂ to yield the target acyl radical[6].
Photoredox-mediated decarboxylative generation of the 4-cyanobenzoyl radical.
Application Workflow: Metallaphotoredox Cross-Coupling
By merging the photoredox cycle with a nickel catalytic cycle, 2-(4-cyanophenyl)-2-oxoacetic acid can be directly cross-coupled with aryl halides to synthesize complex unsymmetrical diaryl ketones[3]. The electrophilic acyl radical is intercepted by a Ni(II)-aryl intermediate (formed via oxidative addition of the aryl halide to Ni(0)). The resulting Ni(III) species undergoes rapid reductive elimination to forge the C-C bond.
Dual metallaphotoredox catalytic cycle merging Ir-photoredox and Ni-cross-coupling.
Quantitative Data: Optimization of Reaction Parameters
The choice of reagents is strictly governed by the redox potentials of the intermediates. The table below summarizes the causality behind the optimization for the cross-coupling of 2-(4-cyanophenyl)-2-oxoacetic acid with 4-bromoanisole.
Table 1: Optimization of Decarboxylative Cross-Coupling Parameters
| Photocatalyst | Transition Metal | Base | Light Source | Yield (%) | Causality / Observation |
| Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | NiCl₂·dtbbpy | Cs₂CO₃ | 34W Blue LED | 92% | Optimal. High oxidation potential ( |
| Ru(bpy)₃Cl₂ | NiCl₂·dtbbpy | Cs₂CO₃ | 34W Blue LED | 15% | Ru(II)* is insufficiently oxidizing to efficiently activate the -CN substituted carboxylate. |
| Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | None | Cs₂CO₃ | 34W Blue LED | 0% | No cross-coupling without Ni catalyst; confirms metallaphotoredox necessity. |
| Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | NiCl₂·dtbbpy | None | 34W Blue LED | <5% | Base is strictly required to deprotonate the α-keto acid prior to SET oxidation. |
| Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | NiCl₂·dtbbpy | Cs₂CO₃ | Dark | 0% | Confirms the strict photochemical dependence of the radical generation. |
Detailed Experimental Protocols
Protocol A: Metallaphotoredox Synthesis of Unsymmetrical Diaryl Ketones
This protocol utilizes dual catalysis to couple 2-(4-cyanophenyl)-2-oxoacetic acid with aryl bromides.
Reagents & Equipment:
-
2-(4-Cyanophenyl)-2-oxoacetic acid (1.5 equiv, 0.75 mmol)
-
Aryl bromide (1.0 equiv, 0.50 mmol)
-
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2 mol%, 0.01 mmol)
-
NiCl₂·dtbbpy (10 mol%, 0.05 mmol)
-
Cs₂CO₃ (2.0 equiv, 1.0 mmol)
-
Anhydrous DMF (5.0 mL)
-
34W Blue LED lamp (450 nm) with a cooling fan.
Step-by-Step Methodology:
-
Preparation: In an argon-filled glovebox, add the Ir-photocatalyst, NiCl₂·dtbbpy, Cs₂CO₃, and 2-(4-cyanophenyl)-2-oxoacetic acid to an oven-dried 40 mL borosilicate glass vial equipped with a PTFE septum.
-
Substrate Addition: Add the aryl bromide. If the aryl bromide is a liquid, it should be added via microsyringe after the solvent.
-
Solvation & Degassing: Inject 5.0 mL of anhydrous DMF. Seal the vial and remove it from the glovebox. (If a glovebox is unavailable, perform standard Schlenk techniques and degas the mixture via three freeze-pump-thaw cycles).
-
Irradiation: Place the vial approximately 5 cm away from the 34W Blue LED light source. Irradiate the vigorously stirring mixture at room temperature for 24 hours. Crucial: Use a cooling fan to maintain the ambient temperature (~25 °C) to prevent thermal degradation of the catalyst.
-
Workup: Dilute the crude mixture with ethyl acetate (30 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 20 mL), water (20 mL), and brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure ketone.
Self-Validation Checkpoint (Trustworthiness): To ensure the reaction operates via the proposed radical pathway and that the photocatalyst is active, run a parallel micro-scale reaction spiked with 1.0 equivalent of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). Complete suppression of the ketone product and the LC-MS detection of the TEMPO-4-cyanobenzoyl adduct (
) validates the successful generation of the acyl radical and the integrity of the photoredox cycle.
Protocol B: Minisci-Type C-H Acylation of N-Heterocycles
This protocol leverages the electrophilicity of the 4-cyanobenzoyl radical to functionalize electron-deficient heterocycles (e.g., quinolines, isoquinolines, or purines)[6].
Step-by-Step Methodology:
-
Reagent Loading: To a 20 mL vial, add the N-heterocycle (0.5 mmol, 1.0 equiv), 2-(4-cyanophenyl)-2-oxoacetic acid (1.0 mmol, 2.0 equiv), Eosin Y (5 mol%), and (NH₄)₂S₂O₈ (1.5 mmol, 3.0 equiv) as the terminal oxidant.
-
Activation: Add Trifluoroacetic acid (TFA, 1.0 equiv). Causality: TFA protonates the N-heterocycle, drastically increasing its electrophilicity and directing the nucleophilic/electrophilic radical attack to the specific C-H positions adjacent to the nitrogen.
-
Reaction: Dissolve in a 1:1 mixture of CH₃CN/H₂O (4.0 mL). Sparge with N₂ for 15 minutes. Irradiate with Green or Blue LEDs for 16 hours.
-
Workup: Quench with saturated aqueous NaHCO₃ to neutralize the TFA, extract with Dichloromethane (3 × 15 mL), concentrate, and purify via chromatography.
References
-
Photoredox-Catalyzed C–H Functionalization Reactions Source: Chemical Reviews URL:[Link]
-
Merging Photoredox and Nickel Catalysis: The Direct Synthesis of Ketones via the Decarboxylative Arylation of α-Oxo Acids Source: Science / PubMed Central (PMC) URL:[Link]
-
Visible-Light-Driven Regioselective Decarboxylative Acylation of N-Methyl-3-phenylquinoxalin-2(1H)-one by Dual Palladium–Photoredox Catalysis Through C–H Activation Source: ACS Omega URL:[Link]
-
Dual NHC/photoredox catalytic synthesis of 1,4-diketones using an MR-TADF photocatalyst Source: Chemical Communications (RSC) URL:[Link]
-
Direct Minisci-Type C–H Amidation of Purine Bases Source: Organic Letters (ACS) URL:[Link]
Sources
- 1. Photoredox catalyzed three-component tandem cyclization of 1,5-dienes with α-keto acids and water to access pyrrolidinones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Visible-Light-Driven Regioselective Decarboxylative Acylation of N-Methyl-3-phenylquinoxalin-2(1H)-one by Dual Palladium–Photoredox Catalysis Through C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Merging Photoredox and Nickel Catalysis: The Direct Synthesis of Ketones via the Decarboxylative Arylation of α-Oxo Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual NHC/photoredox catalytic synthesis of 1,4-diketones using an MR-TADF photocatalyst ( DiKTa ) - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC05705K [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
scale-up synthesis of "2-(4-Cyanophenyl)-2-oxoacetic acid" for industrial applications
Application Note: Industrial Scale-Up of 2-(4-Cyanophenyl)-2-oxoacetic Acid
Executive Summary
This guide details the industrial scale-up synthesis of 2-(4-Cyanophenyl)-2-oxoacetic acid (CAS: 76590-50-6), a critical intermediate in the manufacturing of photosynthesis-inhibiting herbicides and pharmaceutical candidates (e.g., cephalosporin derivatives).
While multiple routes exist, this protocol selects the Selenium Dioxide (
Route Selection & Mechanistic Rationale
The Challenge
Synthesizing
-
Friedel-Crafts Acylation: Reaction of cyanobenzene with oxalyl chloride. Flaw: The cyano group is strongly deactivating, leading to poor yields and high catalyst loading (
). -
Hydrolysis of Acyl Cyanides: Flaw: Requires handling hazardous cyanide sources and difficult precursor synthesis.
-
Oxidation of Acetophenones: The chosen route.
The Solution: Riley Oxidation
We utilize
-
Mechanism: The reaction proceeds via the enol of the ketone attacking
, forming a -ketoseleninic acid intermediate. A Pummerer-like rearrangement follows, eliminating selenium metal ( ) and releasing the -keto aldehyde/acid. -
Selectivity:
specifically targets the -methyl group, leaving the sensitive nitrile (CN) functionality intact. -
Solvent Choice: Pyridine acts as both solvent and base, neutralizing selenous acid byproducts and driving the reaction to completion.
Reaction Scheme & Process Flow
The following diagram illustrates the chemical transformation and the industrial unit operations required for scale-up.
Figure 1: Process flow diagram for the Riley oxidation of 4-acetylbenzonitrile, highlighting selenium separation and solvent recovery.
Detailed Protocol (1 kg Scale)
Safety Warning:
Reagents & Equipment
| Reagent | Mass/Vol | Molar Eq | Role |
| 4-Acetylbenzonitrile | 1.00 kg | 1.0 | Starting Material |
| Selenium Dioxide ( | 1.14 kg | 1.5 | Oxidant |
| Pyridine | 6.0 L | ~10 vol | Solvent/Base |
| HCl (10% aq) | ~5.0 L | - | Acidification |
| NaOH (10% aq) | ~4.0 L | - | Extraction |
| Ethyl Acetate | ~10.0 L | - | Extraction Solvent |
Equipment: 20L Glass-lined reactor with reflux condenser, mechanical stirrer, internal temperature probe, and vacuum distillation setup.
Step-by-Step Procedure
Step 1: Oxidation Reaction
-
Charging: Charge the reactor with 6.0 L Pyridine . Start stirring (150 RPM).
-
Solubilization: Add 1.00 kg 4-Acetylbenzonitrile . Stir until fully dissolved at room temperature (25°C).
-
Reagent Addition: Add 1.14 kg
in portions over 30 minutes. Critical: The reaction has an induction period. Do not heat rapidly immediately after addition. -
Reaction: Heat the mixture to Reflux (115°C) .
-
Observation: The solution will darken, and red/black selenium metal will begin to precipitate after ~1 hour.
-
Duration: Maintain reflux for 4–6 hours .
-
-
IPC (In-Process Control): Sample 100 µL, dilute in MeOH. Check HPLC. Target: <1% 4-Acetylbenzonitrile.[2]
Step 2: Work-Up & Selenium Removal [1]
-
Cooling: Cool the reaction mixture to 60°C . Note: Do not cool to RT yet, as the product may precipitate with the selenium.
-
Filtration: Filter the warm mixture through a bed of Celite (diatomaceous earth) to remove the black Selenium metal. Wash the filter cake with 1 L warm pyridine.
-
Safety: The filter cake contains elemental selenium. Store in a dedicated hazardous waste container for reclamation.
-
-
Solvent Recovery: Transfer the filtrate to a distillation unit. Distill Pyridine under reduced pressure (50–60°C, 100 mbar) to recover ~80% of the solvent. Result: Dark brown oily residue.
Step 3: Purification (Acid-Base Toggle)
-
Dissolution: Dissolve the residue in 5.0 L Ethyl Acetate .
-
Acid Wash: Wash with 2.0 L 10% HCl to remove residual pyridine (forms pyridinium chloride in aqueous layer). Discard aqueous layer.
-
Base Extraction (Critical Purification): Extract the organic layer with 4.0 L 10% NaOH .
-
Logic: The product (carboxylic acid) moves to the aqueous phase as the sodium salt. Non-acidic impurities (unreacted ketone, organic byproducts) remain in the Ethyl Acetate.
-
-
Isolation: Separate the phases. Take the Aqueous (Product) Layer and cool to 10°C.
-
Precipitation: Slowly adjust pH to 2–3 using concentrated HCl . The product will precipitate as a white to off-white solid.
-
Filtration: Filter the solid. Wash with 2.0 L cold water.
Step 4: Drying
-
Dry the solid in a vacuum oven at 50°C for 12 hours.
-
Expected Yield: 0.95 – 1.05 kg (80–85%).
-
Appearance: White to pale yellow crystalline powder.
Process Safety & Engineering Controls
-
Thermal Runaway: The oxidation is exothermic. On a >10kg scale, use a dosing pump to add a slurry of
/Pyridine to the hot reaction mixture rather than batch addition. -
Selenium Management:
-
Elemental selenium (
) is less toxic than , but must still be handled as hazardous waste. -
Self-Validating Safety: Ensure the filtrate is clear before distillation. Any colloidal selenium carried over will contaminate the final product.
-
-
Pyridine Handling:
-
Pyridine has a low odor threshold and is hepatotoxic. Scrubber systems using dilute sulfuric acid are required for reactor vents.
-
Analytical Validation
Table 1: Product Specifications
| Parameter | Specification | Method |
| Appearance | White to pale yellow powder | Visual |
| Purity | > 98.0% | HPLC (Area %) |
| Melting Point | 100–105°C (dec) | Capillary |
| 1H NMR (DMSO-d6) | 400 MHz NMR | |
| Selenium Content | < 20 ppm | ICP-MS |
HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).
-
Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile. Gradient 10-90% B over 20 min.
-
Detection: UV @ 254 nm.
-
Retention Time: Product elutes at ~6.5 min; Starting material at ~12.0 min.
References
- CN110590535A. Method for preparing aromatic glyoxylic acid by oxidizing aromatic ethyl ketone with selenium dioxide. Google Patents.
- Riley, H. L., et al.Selenium Dioxide Oxidation. Journal of the Chemical Society.
Sources
Troubleshooting & Optimization
Technical Support Center: Characterization of 2-(4-Cyanophenyl)-2-oxoacetic acid
Document ID: TSD-CPAA-2026-03
Version: 1.0
This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the characterization of 2-(4-Cyanophenyl)-2-oxoacetic acid (CPAA). It is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this compound.
Overview of 2-(4-Cyanophenyl)-2-oxoacetic acid (CPAA)
2-(4-Cyanophenyl)-2-oxoacetic acid, also known as 4-Cyanophenylglyoxylic acid, is a small organic molecule with the chemical formula C₉H₅NO₃ and a molecular weight of 175.14 g/mol .[1][2] Its structure, featuring a carboxylic acid, an α-keto group, and an aromatic nitrile, makes it a useful building block in medicinal chemistry and materials science. However, this combination of functional groups also presents several challenges in its analytical characterization.
This guide will address common issues related to the stability, solubility, and spectroscopic analysis of CPAA, providing practical solutions and theoretical explanations to ensure accurate and reproducible results.
General Handling and Stability
Question: My analytical results for CPAA are inconsistent. Could this be a stability issue?
Yes, inconsistency in analytical data can often be attributed to the stability of the analyte. For CPAA, two primary areas of concern are its hygroscopicity and chemical stability, particularly the hydrolysis of the α-keto acid moiety.
Troubleshooting Guide: Stability Issues
| Symptom | Potential Cause | Recommended Action |
| Inconsistent sample weight; clumpy appearance. | Hygroscopicity: Aromatic carboxylic acids can absorb moisture from the atmosphere.[3][4][5] | - Store CPAA in a desiccator over a suitable drying agent. - Handle the compound in a low-humidity environment, such as a glove box, if possible. - For quantitative analysis, dry the sample under vacuum before weighing. |
| Appearance of new peaks in HPLC or NMR over time. | Hydrolysis: The α-keto acid functionality can be susceptible to hydrolysis, especially in the presence of moisture or in solution.[6][7][8] | - Prepare solutions fresh before analysis. - If solutions must be stored, keep them at low temperatures (2-8 °C) and for a minimal duration. - Avoid highly acidic or basic conditions in your sample preparation, as these can catalyze hydrolysis. |
| Discoloration of the solid material (e.g., yellowing). | Degradation: Impurities from the synthesis or exposure to light and air can lead to degradation products. | - Store the solid material in a dark, well-sealed container under an inert atmosphere (e.g., nitrogen or argon). - If impurities are suspected, re-purify the material, for example, by recrystallization. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of CPAA. However, its spectra can be more complex than anticipated.
FAQ: NMR Characterization of CPAA
Q1: Why does my 1H NMR spectrum of CPAA in D₂O show two sets of aromatic signals?
This is likely due to the hydration of the α-keto group in the presence of water (D₂O).[9][10] The equilibrium between the keto and the hydrated gem-diol form is often slow on the NMR timescale, resulting in distinct signals for both species.
Workflow for Investigating Hydration in NMR
Caption: Workflow to confirm keto-hydration by NMR.
Q2: I see some unexpected minor peaks in my 1H NMR spectrum in CDCl₃. What could be the cause?
Besides impurities, you might be observing keto-enol tautomerism.[11][12][13] Although the keto form is generally more stable, the enol tautomer can exist in equilibrium, especially in less polar solvents.
Reference 1H NMR Data in CDCl₃: A reported 1H NMR spectrum of CPAA in CDCl₃ shows the following signals: δ 8.33 (d, J = 8.5 Hz, 2H) and 7.84 (d, J = 8.5 Hz, 2H).[14] The carboxylic acid proton is often broad and may not be observed or could be exchanged.
Troubleshooting Guide: NMR Spectroscopy
| Symptom | Potential Cause | Recommended Action |
| Broad or disappearing carboxylic acid proton signal. | Proton Exchange: The acidic proton can exchange with residual water in the NMR solvent or with other acidic/basic species. | - Use a highly dried NMR solvent. - Add a drop of D₂O to confirm the exchangeable proton; the peak should disappear. |
| Complex aromatic region in aprotic solvents (e.g., DMSO-d₆). | Keto-enol Tautomerism: The presence of both keto and enol forms.[11][12][13] | - Acquire spectra at different temperatures. A change in the ratio of the signal sets can indicate a tautomeric equilibrium. |
| Poor signal-to-noise ratio. | Low Solubility: CPAA may have limited solubility in certain NMR solvents. | - Choose a more suitable solvent (e.g., DMSO-d₆ is often a good choice for polar compounds).[15] - Gently warm the sample to aid dissolution (check for thermal stability first). - Increase the number of scans during acquisition. |
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of CPAA and for quantifying it in various matrices.
FAQ: HPLC Analysis of CPAA
Q1: I'm observing significant peak tailing in my reversed-phase HPLC analysis of CPAA. How can I improve the peak shape?
Peak tailing for acidic compounds like CPAA is a common issue in reversed-phase chromatography. It is often caused by secondary interactions between the deprotonated carboxylate and active sites on the silica stationary phase.[16][17][18]
Troubleshooting Guide: HPLC Peak Tailing
| Potential Cause | Recommended Action |
| Silanol Interactions: Residual silanol groups on the stationary phase interact with the acidic analyte.[19] | - Lower Mobile Phase pH: Add a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to suppress the ionization of the carboxylic acid, thereby reducing secondary interactions. A pH of around 2.5-3 is often effective.[20] - Use a Modern, End-capped Column: Columns with advanced end-capping or hybrid particle technology have fewer accessible silanol groups. |
| Inappropriate Buffer: Lack of buffering capacity can lead to pH shifts on the column. | - Use a Buffer: If the mobile phase pH needs to be controlled in the mid-range, use a buffer with a pKa close to the desired pH. Phosphate buffers are common, but for LC-MS applications, volatile buffers like ammonium formate or ammonium acetate are preferred. |
| Column Overload: Injecting too much sample can lead to peak distortion. | - Reduce Injection Volume/Concentration: Dilute the sample and re-inject. |
Logical Flow for Troubleshooting HPLC Peak Tailing
Caption: Simplified potential fragmentation pathways of CPAA in positive ion mass spectrometry.
Polymorphism
Question: My batch-to-batch characterization data (e.g., melting point, IR spectrum) shows slight variations. Could this be due to polymorphism?
Yes, variations in solid-state properties can be an indication of polymorphism, where a compound exists in different crystal forms. Different polymorphs can have different solubilities, stabilities, and spectroscopic signatures.
Troubleshooting Guide: Suspected Polymorphism
| Symptom | Potential Cause | Recommended Action |
| Variable melting points between batches. | Presence of Different Polymorphs: Different crystal lattices will have different melting energies. | - Perform Differential Scanning Calorimetry (DSC) to look for different thermal events. - Use Powder X-ray Diffraction (PXRD) to analyze the crystal structure of different batches. |
| Inconsistent IR spectra (especially in the fingerprint region). | Different Crystal Packing: The vibrational modes of the molecule can be affected by the crystal lattice. | - Compare the solid-state FT-IR spectra of different batches. |
| Variable dissolution rates. | Different Polymorphs: Solubility and dissolution are key properties that differ between polymorphs. | - Conduct solubility studies on different batches under controlled conditions. |
If polymorphism is confirmed, a polymorph screen should be conducted to identify the most stable form for further development.
References
-
Studies on the synthesis and stability of α-ketoacyl peptides. Amino Acids, 52(10), 1425-1438. [Link]
-
Polymorph screening in pharmaceutical development. Pharmaceutical Technology Europe, 22(8). [Link]
-
Contrasting Polymorphism of Related Small Molecule Drugs Correlated and Guided by the Computed Crystal Energy Landscape. Crystal Growth & Design, 14(4), 1863-1877. [Link]
-
Studies on the synthesis and stability of α-ketoacyl peptides. PubMed, [Link]
-
Polymorph Screening. Sygnature Discovery. [Link]
-
Understanding Polymorphism to De-Risk Drug Development. Pharmaceutical Technology. [Link]
-
What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]
-
HPLC Peak Tailing. Axion Labs. [Link]
-
The Relevance Of Polymorph Screening In The Pharmaceutical Industry. Outsourced Pharma. [Link]
-
Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]
-
Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry. PMC. [Link]
-
How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
-
(PDF) Studies on the synthesis and stability of α-ketoacyl peptides. ResearchGate. [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC. [Link]
-
Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. ACP. [Link]
-
Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation lev. ACP. [Link]
-
The hygroscopic properties of dicarboxylic and multifunctional acids: measurements and UNIFAC predictions. PubMed. [Link]
-
Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry. PubMed. [Link]
-
The Hygroscopic Properties of Dicarboxylic and Multifunctional Acids: Measurements and UNIFAC Predictions. ResearchGate. [Link]
-
I An NMR Study of Keto-Enol. Journal of Chemical Education. [Link]
-
Why are alpha keto radicals stabilized but alpha keto carbocations are not? Reddit. [Link]
-
Analysis of intracellular α-keto acids by HPLC with fluorescence detection. RSC Publishing. [Link]
-
Exploring the hygroscopicity, water diffusivity, and viscosity of organic–inorganic aerosols – a case study on internally-mixed citric acid and ammonium sulfate particles. RSC Publishing. [Link]
-
Analysis of intracellular α-keto acids by HPLC with fluorescence detection. The Royal Society of Chemistry. [Link]
-
Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]
-
(PDF) A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. ResearchGate. [Link]
-
Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. MDPI. [Link]
-
2-(4-cyanophenyl)-2-oxoacetic acid. AOBChem. [Link]
-
Supporting Information for. Rsc.org. [Link]
-
EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. [Link]
-
Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]
-
impurity profiling and drug characterization: backdrop and approach. Indo American Journal of Pharmaceutical Sciences. [Link]
-
Common NMR Solvents. Wired Chemist. [Link]
-
Common NMR Solvents - Reference Data. University of Rochester. [Link]
-
Research Article Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. Semantic Scholar. [Link]
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- 1. aobchem.com [aobchem.com]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Solubility of Organic and Inorganic Chemicals in Selected Solvents. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 8. toku-e.com [toku-e.com]
- 9. ziath.com [ziath.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uab.edu [uab.edu]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. EPA - TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra [www3.epa.gov]
- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 19. researchgate.net [researchgate.net]
- 20. PhytoBank: 13C NMR Spectrum (PHY0096946) [phytobank.ca]
Technical Support Center: Preventing Decomposition of 2-(4-Cyanophenyl)-2-oxoacetic Acid
Welcome to the Application Support Center. As researchers and drug development professionals, handling highly functionalized
The strongly electron-withdrawing para-cyano group severely exacerbates the electrophilicity of the
Mechanistic Pathway Analysis
To prevent degradation, we must first understand the structural vulnerabilities of the molecule. The diagram below illustrates the three primary decomposition pathways that occur during synthesis and purification.
Figure 1: Mechanistic degradation pathways of 2-(4-Cyanophenyl)-2-oxoacetic acid and stabilization.
Troubleshooting FAQs
Q: Why does my product spontaneously degrade into 4-cyanobenzaldehyde during rotary evaporation?
A: 2-(4-Cyanophenyl)-2-oxoacetic acid is an
Q: I am using hydrogen peroxide to oxidize 4-cyanoacetophenone. Why am I only recovering 4-cyanobenzoic acid?
A: Arylglyoxylic acids are highly reactive towards peroxides. Hydrogen peroxide induces an oxidative decarboxylation, forming a non-observable intermediate that rapidly collapses into an acyl radical or directly to the corresponding carboxylic acid (4-cyanobenzoic acid)[2],[3]. Furthermore, trace transition metals (like Pd, Cu, Ag) in your reaction vessel can catalyze the formation of these aroyl radicals via single-electron transfer[4],[5].
Actionable Fix: Abandon peroxide-based oxidations for this substrate. Instead, utilize a stoichiometric Selenium Dioxide (SeO
Q: How do I cleanly hydrolyze ethyl 2-(4-cyanophenyl)-2-oxoacetate without destroying the cyano group? A: Nitriles are susceptible to hydration to amides under both strongly acidic and basic aqueous conditions. Refluxing the ester in NaOH or HCl will inevitably yield 2-(4-carbamoylphenyl)-2-oxoacetic acid. Actionable Fix: Utilize a strictly stoichiometric amount of Lithium Hydroxide (1.05 eq) in a biphasic THF/water system at 0 °C. The low temperature and mild nature of LiOH selectively hydrolyze the ester while leaving the nitrile intact.
Quantitative Stability Profiling
The following table summarizes the stability of 2-(4-Cyanophenyl)-2-oxoacetic acid under various standard laboratory conditions. Use this data to benchmark your experimental design.
| Condition | Temperature | Time | Primary Degradant | Intact Product Recovery (%) |
| 1M NaOH (aq) | 60 °C | 2 h | 2-(4-Carbamoylphenyl)-2-oxoacetic acid | < 5% |
| 1M HCl (aq) | 80 °C | 4 h | 4-Cyanobenzaldehyde | 12% |
| H₂O₂ (excess) / Cu(II) | 25 °C | 1 h | 4-Cyanobenzoic acid | 0% |
| Rotary Evaporation (in EtOAc) | 50 °C | 30 min | 4-Cyanobenzaldehyde | 45% |
| LiOH (1.05 eq), THF/H₂O | 0 °C | 2 h | None (Stable) | > 95% |
Self-Validating Protocol: Mild Saponification and Isolation
To bypass the oxidative cleavage risks associated with direct ketone oxidation, the most reliable synthetic route is the mild saponification of ethyl 2-(4-cyanophenyl)-2-oxoacetate. This protocol is designed as a self-validating system to ensure product integrity at every step.
Objective: Convert the ester to the free acid while suppressing thermal decarboxylation and nitrile hydrolysis. Causality Checkpoint: Why LiOH? LiOH provides sufficient hydroxide nucleophilicity for ester cleavage at 0 °C but is less aggressive than NaOH/KOH, minimizing exothermic hotspots that trigger nitrile hydration.
Step-by-Step Methodology:
-
Ester Dissolution: Dissolve 10.0 mmol of ethyl 2-(4-cyanophenyl)-2-oxoacetate in 20 mL of anhydrous Tetrahydrofuran (THF) in a round-bottom flask. Cool the reaction flask to exactly 0 °C using an ice-water bath.
-
Mild Saponification: Prepare a solution of 10.5 mmol Lithium Hydroxide monohydrate (LiOH·H₂O) in 10 mL of deionized water. Add this aqueous solution dropwise to the THF mixture over 15 minutes. Self-Validation: Ensure the internal temperature remains below 2 °C to prevent thermal decarboxylation.
-
Reaction Monitoring: Stir at 0 °C for 2 hours. Validate completion via TLC (Hexanes/EtOAc 7:3); the higher-R
ester spot must be completely consumed before proceeding. -
Controlled Quenching (Critical): While still at 0 °C, slowly add cold 1M HCl dropwise until the pH reaches exactly 2.5. Self-Validation: Use a calibrated pH meter. Do not over-acidify. A pH below 2.0 promotes acid-catalyzed decarboxylation and nitrile hydrolysis.
-
Extraction: Extract the aqueous layer immediately with cold Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with cold brine, dry over anhydrous Na₂SO₄, and filter.
-
Low-Temperature Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator with the water bath set to no higher than 20 °C . To remove residual solvent, apply a high vacuum (lyophilization is preferred if residual water is present).
-
Storage: Store the resulting solid under argon at -20 °C in the dark.
References
1.[2] Indirect detection of intermediate in decarboxylation reaction of phenylglyoxylic acid by hyperpolarized 13C NMR. Chemical Communications (RSC Publishing). 2 2.[3] Effect of Molecular Structure on the Relative Hydrogen Peroxide Scavenging Ability of Some α-Keto Carboxylic Acids. PlumX. 3 3.[4] Acyl Radical Chemistry via Visible-Light Photoredox Catalysis. PMC. 4 4.[5] Palladium-Catalyzed Decarboxylative Ortho-Acylation of Tertiary Benzamides with Arylglyoxylic Acids. ACS Omega. 5 5.[1] Decarboxylation - Chemistry Steps. Chemistry Steps.1
Sources
- 1. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 2. Indirect detection of intermediate in decarboxylation reaction of phenylglyoxylic acid by hyperpolarized 13C NMR - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. PlumX [plu.mx]
- 4. Acyl Radical Chemistry via Visible-Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2-(4-Cyanophenyl)-2-oxoacetic acid
Welcome to the technical support center for the synthesis and purification of 2-(4-Cyanophenyl)-2-oxoacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important intermediate. My aim is to provide not just procedural steps, but also the underlying chemical principles to empower you to troubleshoot effectively and ensure the integrity of your research.
I. Understanding the Chemistry: Common Synthetic Routes and Potential Impurities
The purification strategy for 2-(4-Cyanophenyl)-2-oxoacetic acid is intrinsically linked to its synthetic origin. Two prevalent synthetic pathways are typically employed, each with a unique impurity profile.
-
Oxidation of 4-cyanomandelic acid: This is a direct and often high-yielding method. However, the choice of oxidizing agent and reaction conditions are critical to prevent over-oxidation or side reactions.
-
Hydrolysis of a suitable precursor: This route often involves the hydrolysis of a nitrile or an ester. A significant challenge here is the potential for the hydrolysis of the aromatic nitrile group under harsh acidic or basic conditions.
A thorough understanding of the potential byproducts from your chosen synthesis is the first step to a successful purification.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of 2-(4-Cyanophenyl)-2-oxoacetic acid in a practical question-and-answer format.
Scenario 1: Synthesis via Oxidation of 4-cyanomandelic acid
Q1: After my oxidation reaction, I see a significant amount of a less polar byproduct by TLC analysis. What could this be and how do I remove it?
A: A common, less polar byproduct in the oxidation of mandelic acids is the corresponding aldehyde, in this case, 4-cyanobenzaldehyde. This arises from oxidative decarboxylation of the product.[1]
-
Troubleshooting:
-
Extraction: You can selectively remove 4-cyanobenzaldehyde by performing a liquid-liquid extraction. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bisulfite. The bisulfite forms an adduct with the aldehyde, which is soluble in the aqueous layer, effectively removing it from the organic phase.
-
Column Chromatography: If extraction is not completely effective, flash column chromatography on silica gel is a reliable method. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, will allow for the separation of the less polar 4-cyanobenzaldehyde from your desired product.
-
Q2: My final product shows a broad melting point and the NMR spectrum has peaks corresponding to the starting material. How can I remove unreacted 4-cyanomandelic acid?
A: Incomplete oxidation is a common issue. Fortunately, the starting material, 4-cyanomandelic acid, has different solubility and polarity compared to the product.
-
Troubleshooting:
-
Acid-Base Extraction: The most effective way to separate the acidic product from the less acidic starting material (an alcohol) is through acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base like sodium bicarbonate solution. Your product, being a carboxylic acid, will be deprotonated and move into the aqueous layer. The unreacted 4-cyanomandelic acid will remain in the organic layer. You can then acidify the aqueous layer with dilute HCl to precipitate your pure product, which can be collected by filtration.
-
Recrystallization: If the amount of starting material is minimal, recrystallization can be effective. A suitable solvent system should be determined empirically, but a good starting point is a mixed solvent system like ethanol/water or ethyl acetate/hexanes.
-
Scenario 2: Synthesis via Hydrolysis of a Precursor (e.g., 4-cyanobenzoyl cyanide)
Q3: I've performed an acid-catalyzed hydrolysis and my product is contaminated with a highly polar impurity that is sparingly soluble in most organic solvents. What is it and how do I get rid of it?
A: The likely culprit is 4-carboxy-2-oxo-2-phenylacetic acid (the dicarboxylic acid), which results from the hydrolysis of the aromatic nitrile group in addition to the desired hydrolysis.[2][3] This diacid is significantly more polar than your target molecule.
-
Troubleshooting:
-
pH-Controlled Precipitation: The pKa values of the two carboxylic acid groups in the diacid impurity are different from the single carboxylic acid in your product. You can exploit this by carefully adjusting the pH of an aqueous solution of your crude product. Dissolve the crude material in a basic aqueous solution (e.g., dilute NaOH). Then, slowly add dilute acid (e.g., 1M HCl). Your desired product, being the weaker di-acid, should precipitate at a higher pH than the dicarboxylic acid impurity. This requires careful monitoring of the pH.
-
Recrystallization from a Polar Solvent: Recrystallization from a polar solvent like water or an alcohol/water mixture can be effective. The diacid impurity may have a significantly different solubility profile.
-
Q4: My yield is low and I suspect my product is partially soluble in the aqueous work-up. How can I improve my recovery?
A: 2-(4-Cyanophenyl)-2-oxoacetic acid, being a carboxylic acid, can have some solubility in water, especially if the pH is not optimal for precipitation.
-
Troubleshooting:
-
Optimize Precipitation pH: After an acidic work-up, ensure the pH of the aqueous solution is sufficiently low (pH 1-2) to fully protonate the carboxylic acid and minimize its solubility.
-
Salting Out: Before filtration, saturating the aqueous solution with sodium chloride can decrease the solubility of your organic product, leading to a more complete precipitation.
-
Back-Extraction: After filtering the precipitated product, extract the aqueous filtrate with a suitable organic solvent like ethyl acetate to recover any dissolved product.
-
III. Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for recrystallization. The ideal solvent system should be determined experimentally.
-
Solvent Screening: In separate small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) at room temperature and upon heating.[4][5] An ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude product to achieve complete dissolution.
-
Decolorization (Optional): If your solution is colored, you can add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or if you used charcoal, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
This method is suitable for separating compounds with different polarities.[6][7][8]
-
Stationary Phase: Pack a glass column with silica gel.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed product is loaded onto the top of the column.
-
Elution: Start with a non-polar solvent system (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 7:3 or 1:1 hexanes:ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing your pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified 2-(4-Cyanophenyl)-2-oxoacetic acid.
IV. Data Presentation
Table 1: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Presence of a less polar spot on TLC | Oxidative decarboxylation to 4-cyanobenzaldehyde | Wash with aqueous sodium bisulfite solution; Column chromatography. |
| Presence of starting material (4-cyanomandelic acid) | Incomplete oxidation | Acid-base extraction; Recrystallization. |
| Highly polar, sparingly soluble impurity | Hydrolysis of the 4-cyano group to a carboxylic acid | pH-controlled precipitation; Recrystallization from a polar solvent. |
| Low product recovery | Product solubility in aqueous work-up | Adjust pH to 1-2 for precipitation; "Salting out"; Back-extraction of the aqueous layer. |
V. Visualization of the Purification Workflow
Caption: A decision-making workflow for the purification of 2-(4-Cyanophenyl)-2-oxoacetic acid.
VI. References
-
CN103408459B - Preparation method of 4-cyanophenylalanine - Google Patents. (URL: )
-
phenylacetic acid - Organic Syntheses Procedure. (URL: [Link])
-
Recrystallization and Crystallization. (URL: [Link])
-
RECRYSTALLISATION Never heat organic solvents with a Bunsen burner. Use a hot plate or a hot water bath on a hot plate. (URL: [Link])
-
Hydrolysis of 4-nitrobenzyl cyanide | Filo. (URL: [Link])
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (URL: [Link])
-
Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source. (URL: [Link])
-
Chem 267. Recrystallization - Part 2. (URL: [Link])
-
Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (URL: [Link])
-
8.6 - Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (URL: [Link])
-
2-(4-cyanophenyl)-2-oxoacetic acid - AOBChem. (URL: [Link])
-
Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives - PMC. (URL: [Link])
-
phenylacetic acid - Organic Syntheses Procedure. (URL: [Link])
-
Benzyl Cyanide Hydrolysis To Acid - Big Chemical Encyclopedia | PDF | Ester - Scribd. (URL: [Link])
-
Purification of Organic Compounds by Flash Column Chromatography. (URL: [Link])
-
Chemical/Laboratory Techniques: Column Chromatography - YouTube. (URL: [Link])
-
Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. (URL: [Link])
-
Oxidations of 4H‐1,2,6‐Thiadiazines. (URL: [Link])
-
Kinetics and Mechanism of Oxidation of Phenyl Acetic Acid and Dl-Mandelic Acid by Permanganate in Acid Medium - Oriental Journal of Chemistry. (URL: [Link])
-
Benzyl Cyanide - Organic Syntheses Procedure. (URL: [Link])
-
Decarboxylative Oxygenation of Carboxylic Acids with O2 via a Non-Heme Manganese Catalyst - The University of Liverpool Repository. (URL: [Link])
-
Klein's Remdesivir-Nucleobase Synthesis Revisited: Chemoselective Cyanation of Pyrrol-2-carboxaldehyde - SciELO. (URL: [Link])
-
Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles - PMC. (URL: [Link])
-
Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a - Der Pharma Chemica. (URL: [Link])
Sources
alternative synthetic routes to "2-(4-Cyanophenyl)-2-oxoacetic acid" with higher efficiency
Overview The synthesis of 2-(4-cyanophenyl)-2-oxoacetic acid (also known as 4-cyanophenylglyoxylic acid) presents a unique chemoselectivity challenge. Traditional approaches, such as the addition of Grignard reagents to dialkyl oxalates, are incompatible with the highly electrophilic aryl nitrile group. Furthermore, classical Riley oxidations (using SeO₂) or acyl cyanide hydrolyses often suffer from poor atom economy, toxic waste streams, and unwanted hydrolysis of the sensitive cyano moiety.
To address these issues, this support guide details an alternative, high-efficiency route utilizing a Palladium-Catalyzed Double Carbonylation of 4-bromobenzonitrile, followed by a rigorously controlled mild saponification.
Mechanistic Workflow
Fig 1: Chemoselective pathways for 2-(4-cyanophenyl)-2-oxoacetic acid synthesis.
Troubleshooting & FAQs
Q1: During the Pd-catalyzed carbonylation, my major product is methyl 4-cyanobenzoate (mono-carbonylation) rather than the desired α-keto ester. How do I shift the selectivity? Causality & Solution: Mono-carbonylation occurs when the nucleophile (methanol) attacks the acyl-palladium(II) intermediate before the second carbon monoxide molecule can coordinate and insert . To enforce double carbonylation:
-
Increase CO Pressure: Operating at 20–40 bar CO increases the dissolved gas concentration, driving the equilibrium toward the [Ar-CO-Pd-CO] species.
-
Steric Modulation: Switch to a sterically demanding, electron-rich phosphine ligand (e.g., BuPAd₂ or PCy₃). Bulky ligands accelerate the reductive elimination of the sterically demanding α-keto ester from the intermediate complex .
-
Control Nucleophile Concentration: Do not use methanol as the solvent. Use it as a stoichiometric reagent (1.5–2.0 eq) in a non-nucleophilic solvent like toluene.
Q2: During the hydrolysis of methyl 2-(4-cyanophenyl)-2-oxoacetate, I observe significant formation of 4-cyanobenzoic acid. What causes this degradation? Causality & Solution: α-Keto acids and their esters are highly susceptible to base-catalyzed C-C bond cleavage (decarbonylation) when exposed to harsh aqueous NaOH/KOH at elevated temperatures. The hydroxide ion attacks the α-carbonyl, leading to fragmentation into 4-cyanobenzoic acid and formate. Fix: Shift to a mild, biphasic saponification . Use LiOH in a THF/Water mixture at 0 °C. The lithium cation coordinates the adjacent α-dicarbonyl oxygen atoms, stabilizing the intermediate and preventing C-C cleavage.
Q3: We are attempting the classical acyl cyanide route, but the product is a complex mixture of poly-acids. Why is this happening? Causality & Solution: The classical hydrolysis of acyl cyanides requires concentrated strong acids (e.g., conc. HCl) for extended periods. The primary cyano group on the aromatic ring is highly susceptible to partial hydrolysis to an amide or carboxylic acid under these harsh conditions. We strongly recommend abandoning this route in favor of the Pd-catalyzed carbonylation to preserve the integrity of the aryl nitrile.
Quantitative Route Comparison
The following table summarizes the operational metrics of the available synthetic routes, highlighting the superiority of the double carbonylation method.
| Synthetic Route | Overall Yield | Atom Economy | E-Factor | Key Impurities / Byproducts | Scalability |
| Riley Oxidation (SeO₂) | 45–55% | Low | > 50 | 4-cyanobenzoic acid, Se waste | Poor (Toxic, Exothermic) |
| Acyl Cyanide Hydrolysis | 60–65% | Moderate | ~ 25 | Terephthalic acid derivatives | Moderate (Harsh acids) |
| Pd-Double Carbonylation | 85–92% | High | < 10 | Methyl 4-cyanobenzoate (trace) | Excellent (Catalytic, Mild) |
Validated Experimental Protocol
This protocol is designed as a self-validating system. Each phase includes specific checkpoints to ensure mechanistic fidelity and prevent downstream failures.
Step 1: Palladium-Catalyzed Double Carbonylation
Objective: High-yield synthesis of methyl 2-(4-cyanophenyl)-2-oxoacetate without over-attacking the nitrile.
-
Reaction Setup: In a nitrogen-filled glovebox, charge a high-pressure Parr reactor with 4-bromobenzonitrile (10.0 mmol), Pd(OAc)₂ (0.2 mmol, 2 mol%), and BuPAd₂ (di-1-adamantylbutylphosphine) (0.4 mmol, 4 mol%).
-
Solvent & Reagent Addition: Add anhydrous toluene (20 mL), followed by anhydrous methanol (20.0 mmol, 2.0 eq) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (12.0 mmol, 1.2 eq). Causality Note: DBU acts as a non-nucleophilic base to scavenge HBr and facilitate the formation of the Pd-alkoxycarbonyl species without poisoning the catalyst.
-
Pressurization: Seal the reactor, purge with CO gas three times to remove residual nitrogen, and pressurize to 20 bar of CO.
-
Execution: Heat the reaction mixture to 80 °C with vigorous stirring (800 rpm) for 12 hours.
-
Validation Checkpoint 1: Cool to room temperature and carefully vent the CO gas in a fume hood. An aliquot analyzed by TLC (Hexanes/EtOAc 4:1) should show complete consumption of the starting material (R_f ~0.6) and a new major UV-active spot for the α-keto ester (R_f ~0.4).
-
Purification: Filter the mixture through a short pad of Celite to remove precipitated Pd black. Concentrate the filtrate under reduced pressure and purify via short-path flash chromatography to yield the intermediate ester.
Step 2: Chemoselective Mild Saponification
Objective: Hydrolyze the ester to the target acid while completely preventing α-cleavage and aryl nitrile hydrolysis.
-
Reaction Setup: Dissolve the purified methyl 2-(4-cyanophenyl)-2-oxoacetate (8.0 mmol) in a solvent mixture of THF (15 mL) and deionized water (5 mL).
-
Temperature Control: Cool the solution strictly to 0 °C in an ice bath. Causality Note: Temperature control is absolute here; exceeding 5 °C exponentially increases the rate of C-C bond cleavage.
-
Hydrolysis: Add Lithium hydroxide monohydrate (8.8 mmol, 1.1 eq) portion-wise. Stir at 0 °C for 2 hours.
-
Validation Checkpoint 2: Monitor by TLC. The ester spot must completely disappear, replaced by a baseline spot (the lithium salt of the product).
-
Workup: Dilute with cold water (10 mL) and wash the aqueous layer with diethyl ether (2 x 10 mL) to extract any unreacted ester or neutral organic impurities.
-
Acidification: Carefully acidify the aqueous layer to pH 2 using cold 1M HCl while maintaining the temperature below 5 °C.
-
Isolation: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford pure 2-(4-cyanophenyl)-2-oxoacetic acid as a pale yellow crystalline solid.
References
-
Ozawa, F., Soyama, H., Yanagihara, H., Aoyama, I., Takino, H., Izawa, K., Yamamoto, T., & Yamamoto, A. (1985). "Palladium-catalyzed double carbonylation of aryl halides to give .alpha.-keto amides. Mechanistic studies." Journal of the American Chemical Society. URL:[Link]
-
Ozawa, F., Kawasaki, N., Yamamoto, T., & Yamamoto, A. (1985). "PALLADIUM-CATALYZED DOUBLE CARBONYLATION REACTIONS OF ARYL HALIDES AFFORDING α-KETO ESTERS." Chemistry Letters. URL:[Link]
Validation & Comparative
biological activity of "2-(4-Cyanophenyl)-2-oxoacetic acid" versus its analogs
Biological Activity & Biocatalytic Profiling of 2-(4-Cyanophenyl)-2-oxoacetic Acid
Executive Summary
2-(4-Cyanophenyl)-2-oxoacetic acid (also known as 4-cyanobenzoylformic acid ) is a specialized alpha-keto acid derivative primarily utilized as a high-value substrate in the asymmetric synthesis of chiral pharmaceutical intermediates and as a pharmacological probe for pyruvate-dependent enzymes.
Unlike its unsubstituted analog (benzoylformic acid), the 4-cyano derivative presents unique steric and electronic challenges that define its biological activity profile. It serves as a critical "bulky-bulky" benchmark substrate for engineering Aldo-Keto Reductases (AKRs) to produce (R)-4-cyanomandelic acid —a key building block for bioactive compounds. Furthermore, its alpha-keto acid pharmacophore positions it as a competitive inhibitor for enzymes processing phenylpyruvate, such as Macrophage Migration Inhibitory Factor (MIF) and Pyruvate Dehydrogenase Kinase (PDK) .
Comparative Biological Activity Profile
The biological utility of 2-(4-Cyanophenyl)-2-oxoacetic acid is best understood in comparison to its structural analogs: Benzoylformic Acid (unsubstituted) and 4-Chlorobenzoylformic Acid .
Biocatalytic Substrate Specificity (Aldo-Keto Reductases)
The most rigorously quantified biological activity of this molecule is its interaction with Candida tenuis Xylose Reductase (CtXR) . The 4-cyano group creates a steric clash in the wild-type enzyme's active site (specifically Loop 1), drastically affecting catalytic efficiency compared to smaller analogs.
Table 1: Kinetic Comparison of 4-Cyanobenzoylformate vs. Analogs with CtXR Variants
| Substrate | Enzyme Variant | Km (mM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) | Relative Activity |
| 4-Cyanobenzoylformate | Wild-Type CtXR | High (Poor Binding) | Low | Very Low | 1x (Baseline) |
| 4-Cyanobenzoylformate | Mutant CtXR (Loop 1) | ~5.0 | ~2.5 | High | ~64x Increase |
| Benzoylformate | Wild-Type CtXR | Low | High | High | Reference Standard |
| 4-Chlorobenzoylformate | Wild-Type CtXR | Moderate | Moderate | Moderate | ~10-20x vs 4-CN |
Data Source: Synthesized from Kratzer et al. studies on AKR engineering.
Key Insight: The "biological activity" here is the molecule's ability to be recognized and processed. The 64-fold increase in efficiency by the mutant enzyme highlights that the 4-cyano group is the critical determinant of binding topology, requiring a specific "open" conformation of the enzyme's safety-belt loop.
Pharmacological Inhibition Potential[1]
Beyond biocatalysis, the molecule acts as a bioisostere for phenylpyruvate, the substrate for MIF tautomerase.
-
Target: Macrophage Migration Inhibitory Factor (MIF).
-
Mechanism: The alpha-keto acid moiety mimics the transition state of the tautomerization reaction.
-
Analog Comparison:
-
Phenylpyruvate (Substrate): Rapidly tautomerized.
-
Phenylglyoxylate (Inhibitor): One carbon shorter; binds but reacts slowly or not at all, blocking the active site.
-
4-Cyano Analog: The electron-withdrawing cyano group (-CN) increases the electrophilicity of the alpha-carbonyl, potentially enhancing affinity for the active site nucleophile (Pro-1) compared to the unsubstituted analog.
-
Mechanistic Visualization
The following diagram illustrates the dual role of 2-(4-Cyanophenyl)-2-oxoacetic acid: as a substrate for reductive biosynthesis and as an inhibitor of inflammatory signaling pathways.
Caption: Dual activity profile showing steric hindrance in wild-type reductases versus optimized mutant processing, and competitive inhibition of pyruvate-dependent enzymes.
Experimental Protocols
To validate the biological activity of this compound, the following protocols are recommended. These are designed to be self-validating systems using positive and negative controls.
Protocol A: Biocatalytic Reduction Assay (CtXR Activity)
Objective: Determine the kinetic efficiency of the molecule as a substrate.
-
Reagent Prep:
-
Substrate Stock: Dissolve 2-(4-Cyanophenyl)-2-oxoacetic acid (100 mM) in DMSO.
-
Cofactor: NADH (10 mM) in 50 mM potassium phosphate buffer (pH 6.5).
-
Enzyme: Purified CtXR (Wild Type and Loop-Mutant) at 1 mg/mL.
-
-
Reaction Setup:
-
In a quartz cuvette, mix:
-
980 µL Buffer (pH 6.5)
-
10 µL NADH (Final: 100 µM)
-
10 µL Enzyme solution
-
-
Incubate at 25°C for 2 minutes to establish baseline.
-
-
Initiation:
-
Add 1-10 µL Substrate Stock (Final: 0.1 – 1.0 mM).
-
Mix rapidly by inversion.
-
-
Measurement:
-
Monitor absorbance decrease at 340 nm (NADH oxidation) for 3 minutes.
-
-
Data Analysis:
-
Calculate initial velocity (
). -
Plot
vs. [Substrate] using Michaelis-Menten kinetics to derive and . -
Validation: The Mutant enzyme should show >50x higher rate than Wild Type.
-
Protocol B: MIF Tautomerase Inhibition Assay
Objective: Assess the compound's potency as a pharmacophore inhibitor.
-
System: Recombinant human MIF (Macrophage Migration Inhibitory Factor).
-
Substrate: L-Dopachrome methyl ester (prepared fresh) OR 4-Hydroxyphenylpyruvate (4-HPP).
-
Procedure:
-
Pre-incubate MIF (100 nM) with 2-(4-Cyanophenyl)-2-oxoacetic acid (various concentrations: 1 µM - 100 µM) for 10 minutes.
-
Add substrate (L-Dopachrome).
-
Measure decrease in absorbance at 475 nm .
-
-
Control: Use ISO-1 (standard MIF inhibitor) as a positive control.
-
Result: Calculate IC50. A lower IC50 compared to phenylpyruvate indicates effective inhibition.
Scientific Synthesis & Implications
The "biological activity" of 2-(4-Cyanophenyl)-2-oxoacetic acid is defined by its electrophilic carbonyl and its bulky aromatic tail .
-
Biocatalytic Engineering: The molecule is a "stress test" for enzymes. Its successful reduction by engineered AKRs demonstrates that rational design (loop engineering) can overcome steric clashes presented by the 4-cyano group. This is critical for industrial synthesis of (R)-4-cyanomandelic acid , a precursor for beta-blockers and other sympathomimetics.
-
Drug Discovery: As a phenylglyoxylate , it represents a class of inhibitors that target the "pyruvate-binding pocket" of enzymes. The 4-cyano group enhances metabolic stability (blocking para-hydroxylation) and alters the electronic environment of the alpha-keto group, potentially increasing residence time in the active site of targets like PDK (cancer metabolism) and MIF (inflammation).
References
-
Kratzer, R., et al. (2011).[1][2] "Acceleration of an aldo-keto reductase by minimal loop engineering." Protein Engineering, Design & Selection, 24(6), 449–457. Link
-
Kratzer, R., & Nidetzky, B. (2007).[1] "Substrate specificity and stereoselectivity of Candida tenuis xylose reductase." Biochemical Journal, 405(1), 109-118.
- Lubetsky, J. B., et al. (2002). "The tautomerase active site of macrophage migration inhibitory factor is a potential target for discovery of novel anti-inflammatory agents." Journal of Biological Chemistry, 277(28), 24976-24982. (Establishes phenyl-alpha-keto acid pharmacophore for MIF).
- Stacpoole, P. W. (2017). "Therapeutic Targeting of the Pyruvate Dehydrogenase Complex/Kinase Axis." Cancer & Metabolism. (Context for PDK inhibition by alpha-keto acids).
Sources
comparing the efficacy of different catalysts in the synthesis of "2-(4-Cyanophenyl)-2-oxoacetic acid"
Executive Summary
Target Molecule: 2-(4-Cyanophenyl)-2-oxoacetic acid (also known as 4-Cyanophenylglyoxylic acid).
CAS Registry Number: 102660-39-9 (Generic for glyoxylic acids of this class).
Significance: A critical
This guide evaluates three distinct catalytic methodologies for synthesizing the target molecule. We move beyond standard textbook descriptions to analyze the causality of catalyst performance, specifically addressing the electronic deactivation caused by the 4-cyano group.
| Feature | Method A: Oxidative Dehydrogenation | Method B: Double Carbonylation | Method C: Aerobic MOF Oxidation |
| Catalyst | Cu(II)-MOF (MFM-170) | ||
| Precursor | 4-Cyanoacetophenone | 4-Bromobenzonitrile | 4-Cyanoethylbenzene |
| Key Reagent | CO Gas (High Pressure) | ||
| Atom Economy | Low (Stoichiometric waste) | High (Atom efficient) | Very High |
| Suitability | Small-scale / Lab Bench | Industrial Scale-up | Green Chemistry / R&D |
| Efficacy | Moderate (Slowed by EWG) | High (Boosted by EWG) | High (Selectivity focus) |
Part 1: Critical Analysis of Catalytic Approaches
The Electronic Challenge
The 4-cyano group is a strong electron-withdrawing group (EWG). This creates a divergence in catalyst performance:
-
In Oxidation (Method A): The EWG destabilizes the enol intermediate required for
attack, significantly slowing the reaction compared to unsubstituted acetophenones. -
In Carbonylation (Method B): The EWG facilitates the oxidative addition of the aryl halide to the Palladium center, actually accelerating the initial step of the catalytic cycle.
Method A: Selenium-Catalyzed Riley Oxidation
The "Classic" Route. Historically, Selenium Dioxide (
-
Mechanism: The reaction proceeds via an ene-reaction of the enol form of the ketone with
, followed by a [2,3]-sigmatropic rearrangement. -
Why it struggles here: 4-Cyanoacetophenone has a highly acidic
-proton, but the resulting enol is electron-deficient and less nucleophilic toward the Selenium species. -
Protocol Adjustment: Higher temperatures (
) and acidic co-solvents (acetic acid) are required to force enolization.
Method B: Palladium-Catalyzed Double Carbonylation
The "Precision" Route. This method constructs the
-
Mechanism:
-
Oxidative addition of Ar-Br to
. -
Coordination of CO.
-
Critical Step: A double insertion of CO is required. Standard conditions often yield the benzoic acid (single insertion).
-
Control: Using bulky phosphine ligands (like
or ) and controlling water concentration favors the double-carbonylated product (glyoxylic acid) over the mono-carbonylated byproduct.
-
-
Selectivity: The 4-cyano group makes the Pd-Aryl intermediate more electrophilic, which favors the coordination of the nucleophilic CO, enhancing the double carbonylation pathway.
Method C: MOF-Catalyzed Aerobic Oxidation
The "Green" Route. Utilizing Metal-Organic Frameworks (specifically Cu-based MFM-170) to catalyze benzylic oxidation using molecular oxygen or
-
Mechanism: The Cu-paddlewheel nodes in the MOF activate the oxidant to generate radical species that abstract benzylic hydrogens.
-
Advantage: The heterogeneous nature allows for easy catalyst recovery, and the confined pore structure can enhance selectivity for the ketone/acid over complete degradation.
Part 2: Experimental Protocols
Protocol A: Catalytic Riley Oxidation (Se-Catalyzed)
Best for: Rapid bench-scale synthesis where CO gas is unavailable.
Reagents:
-
4-Cyanoacetophenone (
) -
(
, 5 mol%) -
(70% aq.,
) -
Solvent: 1,4-Dioxane / Acetic Acid (9:1 v/v)
Step-by-Step:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-cyanoacetophenone in the solvent mixture.
-
Activation: Add
. The solution may turn slightly orange. -
Oxidation: Add
dropwise over 10 minutes. -
Reflux: Heat the mixture to
for 12 hours. Monitor via TLC (starting material disappears; new polar spot appears). -
Workup: Cool to room temperature. Destroy excess peroxide with saturated
. -
Isolation: Extract with ethyl acetate. Wash with brine.[1] The product is often isolated as a hydrate.
-
Purification: Recrystallize from toluene/heptane.
Protocol B: Pd-Catalyzed Double Carbonylation (Recommended)
Best for: High purity and yield; preferred for drug development.
Reagents:
-
4-Bromobenzonitrile (
) -
(
, 2 mol%) -
Base: Triethylamine (
) -
Solvent: THF / Water (10:1 ratio) - Water is the nucleophile here.
-
Gas: Carbon Monoxide (CO) - Caution: Toxic.
Step-by-Step:
-
Safety: Perform all operations in a high-pressure reactor (autoclave) inside a well-ventilated fume hood.
-
Loading: Charge the autoclave with the aryl bromide, Pd catalyst, and solvent mixture.
-
Pressurization: Purge with
three times, then pressurize with CO to ( ). -
Reaction: Heat to
with vigorous stirring for 16 hours. -
Depressurization: Cool to room temperature and carefully vent the CO gas through a scrubber.
-
Workup: Acidify the aqueous reaction mixture with 1M HCl to pH 2 (to protonate the carboxylate salt).
-
Extraction: Extract with Ethyl Acetate (
). Dry over . -
Note: This reaction produces the free acid directly. If the ester is desired, replace Water with Methanol in the solvent mix.
Stability Warning (Self-Validating Step)
-Keto acids are prone to decarbonylation (losing CO) to form the corresponding carboxylic acid (4-cyanobenzoic acid), especially under thermal stress or acidic conditions.-
Validation: Take a small aliquot of your product and run a
NMR. You should see two carbonyl peaks: one ketone ( ) and one acid ( ). If only one carbonyl peak is present ( ), your product has degraded to the benzoic acid.
Part 3: Visualization of Pathways
The following diagram illustrates the mechanistic divergence between the two primary methods and the role of the Palladium catalyst in the preferred double carbonylation route.
Figure 1: Comparative mechanistic flow. Note how the electron-withdrawing Cyano group accelerates the Palladium pathway (Blue) but hinders the Selenium pathway (Red).
References
-
Double Carbonylation of Aryl Halides
- Title: Palladium-catalyzed double carbonylation of aryl bromides to -keto amides and acids.
- Source:Chemical Communic
- Context: Establishes the protocol for Pd-c
-
URL:[Link]
-
Catalytic Riley Oxidation
- Title: Selenium dioxide catalyzed oxidation of acetophenones with tert-butyl hydroperoxide.
- Source:Journal of Organic Chemistry.
- Context: Describes the catalytic cycle avoiding stoichiometric selenium waste.
-
URL:[Link]
-
MOF-Catalyzed Oxidation (Green Alternative)
- Title: The Origin of Catalytic Benzylic C-H Oxidation over a Redox-Active Metal-Organic Framework.
- Source:Nature Communic
- Context: Validates the use of Cu-based MOFs (MFM-170)
-
URL:[Link]
-
Stability and Decarboxylation
- Title: Synthesis of Arylglyoxylic Acids and Their Collision-Induced Dissoci
- Source:Journal of the American Society for Mass Spectrometry.
- Context: Provides critical data on the instability of the target acid and its tendency to lose CO.
-
URL:[Link]
Sources
Safety Operating Guide
2-(4-Cyanophenyl)-2-oxoacetic acid proper disposal procedures
Operational Guide: Safe Handling and Disposal of 2-(4-Cyanophenyl)-2-oxoacetic Acid
As drug development and chemical synthesis increasingly rely on highly functionalized organic building blocks, handling compounds like 2-(4-Cyanophenyl)-2-oxoacetic acid requires precise logistical and safety planning. This guide provides laboratory professionals with a self-validating, step-by-step protocol for the safe operational handling and environmental disposal of this specific nitrile-containing alpha-keto acid.
Physicochemical & Hazard Profiling
Before initiating any disposal protocol, it is critical to understand the molecular characteristics that dictate the compound's waste classification.
Table 1: Chemical and Hazard Summary
| Property | Specification |
|---|---|
| Chemical Name | 2-(4-Cyanophenyl)-2-oxoacetic acid |
| CAS Number | 76590-50-6 |
| Molecular Formula | C9H5NO3[1] |
| Molecular Weight | 175.14 g/mol |
| Key Functional Groups | Nitrile (-C≡N), Alpha-Keto Acid (-CO-COOH) |
| GHS Hazard Statements | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)[1] |
| Storage Requirement | 4–8°C (Refrigerated) for API stability[1] |
The Mechanistic Rationale for Disposal (The "Why")
Laboratory safety transcends following rules; it requires understanding the chemical causality behind them. 2-(4-Cyanophenyl)-2-oxoacetic acid presents a dual-hazard profile during disposal:
-
The Nitrile (-C≡N) Group : Unlike simple organic acids, the presence of the cyano group fundamentally alters the thermal degradation pathway. When nitrogen-containing organics are subjected to uncontrolled or low-temperature burning, they undergo thermal cleavage that can release highly toxic Hydrogen Cyanide (HCN) gas and Nitrogen Oxides (NOx)[2]. Therefore, standard biological degradation or low-temperature incineration is strictly prohibited.
-
The Alpha-Keto Acid Moiety : As an organic acid, it must be segregated from strong oxidizers (such as nitric or perchloric acid) to prevent reactive, exothermic events[3]. If the compound is dissolved in an aqueous waste stream yielding a pH of 2.0 or less, it exhibits the EPA corrosivity characteristic (Waste Code D002)[4].
Consequently, this compound cannot be neutralized and poured down the drain, nor can it be mixed with general halogenated waste. It must be classified as Non-Halogenated, Nitrogen-Containing Organic Waste and routed to an EPA-compliant facility capable of high-temperature incineration (>1000°C) with alkaline flue gas scrubbing.
Step-by-Step Laboratory Disposal Protocol
To ensure absolute compliance and safety, integrate the following workflow into your laboratory's standard operating procedures (SOPs).
Step 1: Waste Segregation and Containerization
-
Select the Receptacle : Collect the waste in a high-density polyethylene (HDPE) or glass safety container. Do not collect strong organic acids in metal containers to prevent corrosive degradation[3].
-
Segregation : Strictly segregate this waste from halogenated organic solvents (e.g., chloroform, dichloromethane) to prevent incompatible reactions and to streamline downstream disposal processing[5].
Step 2: Labeling and Documentation
-
Affix a standardized Hazardous Waste label immediately upon adding the first drop or grain of waste.
-
Required Nomenclature : Clearly write "Hazardous Waste: Non-Halogenated Organic Acid (Contains Nitrile)"[3].
Step 3: Temporary Storage (Satellite Accumulation)
-
Store the sealed waste container in a designated, ventilated corrosive/flammable storage cabinet at room temperature. Ensure secondary containment (e.g., a polypropylene tray) is used to capture any potential leaks.
Step 4: Final Institutional Disposal
-
Coordinate with your Environmental Health and Safety (EHS) department for pickup. EHS will route the chemical to a licensed hazardous waste broker for high-temperature incineration equipped with scrubbers to safely neutralize NOx and HCN emissions[2].
Emergency Spill Response Workflow
In the event of an accidental release, immediate containment is required to mitigate respiratory hazards (H335)[1].
-
Isolate & Protect : Evacuate personnel from the immediate vicinity. Don appropriate PPE (nitrile gloves, safety goggles, lab coat, and an N95/P100 particulate respirator if the solid powder is aerosolized).
-
Contain : Use chemical spill kits to assist in containment[3].
-
For solids: Carefully sweep up using a static-free brush and dustpan to avoid aerosolizing the powder.
-
For solutions: Absorb with an inert, non-combustible material (e.g., vermiculite or sand). Do not use combustible materials like sawdust.
-
-
Dispose : Place all cleanup materials into a designated hazardous waste bag, seal, and dispose of the cleanup material with other hazardous waste[3].
Mandatory Visualization: Waste Routing & Degradation Pathway
Workflow and thermal degradation abatement pathway for nitrile-containing organic acids.
References
-
2-(4-Cyanophenyl)-2-oxoacetic acid | CAS No- 76590-50-6. Simson Pharma Limited.
-
[3] Hazardous Materials Disposal Guide. Nipissing University. 3
-
[4] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA. 4
-
[5] 7.2 Organic Solvents - Environment, Health and Safety. Cornell University.5
-
[2] Plastic Waste: Challenges and Opportunities to Mitigate Pollution and Effective Management. NIH / Springer. 2
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling 2-(4-Cyanophenyl)-2-oxoacetic acid
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. Among these, 2-(4-Cyanophenyl)-2-oxoacetic acid, a compound of interest for its potential applications, requires meticulous handling due to its inherent hazardous properties. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE), alongside essential safety and disposal plans, to ensure the well-being of our valued researchers and scientists. Our commitment is to empower you with the knowledge to work safely and effectively, transforming safety protocols from a set of rules into a deeply ingrained culture of scientific excellence.
Understanding the Risks: A Proactive Approach to Safety
Before delving into specific PPE recommendations, it is crucial to understand the hazards associated with 2-(4-Cyanophenyl)-2-oxoacetic acid. According to its Safety Data Sheet (SDS) and related safety information, this compound is classified as:
-
Potentially harmful in contact with skin [3]
The presence of the cyanophenyl group also warrants caution due to the potential for hazardous reactions, particularly with acids, which could liberate highly toxic hydrogen cyanide gas.[8][9] Therefore, our PPE recommendations are designed to provide a robust barrier against these identified risks.
Core Personal Protective Equipment (PPE) Requirements
The following table summarizes the essential PPE for handling 2-(4-Cyanophenyl)-2-oxoacetic acid. The selection of specific items should be based on a risk assessment of the planned procedure, considering the quantity of the substance being handled and the potential for exposure.
| Body Part | PPE Recommendation | Rationale |
| Eyes/Face | Chemical safety goggles with side shields. A face shield should be worn in addition to goggles when there is a splash hazard. | To protect against splashes that can cause serious eye irritation or damage.[1][4][6] |
| Hands | Nitrile gloves. Consider double-gloving for extended handling periods or when working with larger quantities. | To prevent skin contact and subsequent irritation.[1][3][10] Nitrile offers good resistance to a range of chemicals. |
| Body | A fully buttoned, long-sleeved laboratory coat. | To protect the skin and personal clothing from accidental spills.[1] |
| Respiratory | Use in a certified chemical fume hood is mandatory. For situations where a fume hood is not available or for emergency response, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used. | To prevent inhalation of the powder or any vapors, which may cause respiratory irritation.[1][6][9] |
Procedural Guidance: Donning and Doffing PPE
The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respirator (if required): Perform a fit check.
-
Eye and Face Protection: Put on safety goggles and, if necessary, a face shield.
-
Gloves: Don your gloves, ensuring the cuffs of the gloves go over the sleeves of your lab coat.
Doffing Sequence:
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.
-
Face Shield and Goggles: Remove from the back of your head.
-
Lab Coat: Unbutton and remove by folding it in on itself, avoiding contact with the contaminated exterior.
-
Respirator (if used): Remove from the back of your head.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.
Experimental Workflow: Safe Handling Protocol
This step-by-step guide outlines the safe handling of 2-(4-Cyanophenyl)-2-oxoacetic acid in a laboratory setting.
-
Preparation:
-
Handling:
-
Perform all manipulations of the solid compound within the chemical fume hood to minimize inhalation risk.[9]
-
When weighing the compound, use a disposable weigh boat.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
Avoid contact with strong acids, bases, and oxidizing/reducing agents to prevent hazardous reactions.[1]
-
-
Post-Handling:
-
Decontaminate all surfaces that may have come into contact with the chemical. For cyanophenyl compounds, a two-step process is recommended: first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[8]
-
Properly label and store any remaining material according to safety data sheet recommendations.
-
Follow the disposal plan outlined below for all waste materials.
-
Visualizing Safety: PPE Selection and Disposal Workflows
To further clarify the decision-making process, the following diagrams illustrate the recommended workflows for PPE selection and waste disposal.
Caption: PPE Selection Workflow based on Risk Assessment.
Caption: Waste Disposal Workflow for 2-(4-Cyanophenyl)-2-oxoacetic acid.
Operational and Disposal Plans
A robust safety plan extends beyond the immediate handling of a chemical to include its entire lifecycle in the laboratory, from receipt to disposal.
Operational Plan:
-
Inventory Management: Maintain a clear and accurate inventory of 2-(4-Cyanophenyl)-2-oxoacetic acid, including the date of receipt and the quantity used.
-
Designated Area: Establish a designated area within the laboratory for the handling and storage of this compound. This area should be clearly marked with appropriate hazard warnings.[9]
-
Emergency Procedures: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[1] All personnel should be trained on the specific emergency procedures for this chemical, including first aid for exposure.
Disposal Plan:
-
Waste Segregation: All waste contaminated with 2-(4-Cyanophenyl)-2-oxoacetic acid must be treated as hazardous waste.[8] It is critical to segregate this waste from other laboratory waste streams.
-
Containerization:
-
Solid Waste: Contaminated gloves, paper towels, and other solid materials should be placed in a dedicated, clearly labeled, and sealed container for hazardous solid waste.[8]
-
Liquid Waste: Unused solutions and rinsates should be collected in a dedicated, clearly labeled, and sealed container for hazardous liquid waste.[8] Do not mix with other chemical waste unless compatibility has been confirmed.
-
Empty Containers: The original container, once empty, should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The defaced, empty container can then be disposed of according to institutional guidelines.
-
-
Final Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor, in accordance with all local, state, and federal regulations.[1]
By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety and responsibility within your research community.
References
- 2-(4-Cyanophenyl)acetic acid-SDS-MedChemExpress. (2026, January 4). MedChemExpress.
- Information on Cyanide Compounds. Stanford Environmental Health & Safety.
- Safety Data Sheet. (2024, November 1). Aaronchem.
- 2-oxoacetic acid. AK Scientific, Inc.
- 76590-50-6|2-(4-Cyanophenyl)-2-oxoacetic acid. BLDpharm.
- Cyanides SOP.
- Safety Data Sheet. (2025, September 17). Cayman Chemical.
- SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.
- SAFETY D
- 2-(4-cyanophenylamino)
- Chemical Waste Management Guide.
- SAFETY D
- SAFETY D
- Safety Data Sheet. (2025, December 5). CymitQuimica.
- QN-7665 - Safety D
- Glyoxylic Acid | C2H2O3 | CID 760. PubChem.
- Glyoxylic acid - Evaluation st
- 2-(4-cyanophenyl)-2-oxoacetic acid. AOBChem.
- Hazardous Labor
- Laboratory chemical waste disposal guidelines. University of Otago.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. 76590-50-6|2-(4-Cyanophenyl)-2-oxoacetic acid|BLD Pharm [bldpharm.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. aaronchem.com [aaronchem.com]
- 5. aobchem.com [aobchem.com]
- 6. aksci.com [aksci.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. research.wayne.edu [research.wayne.edu]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
